Kyoto probe 1
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H14F4N2O3 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[6-amino-9-(4-fluorophenyl)xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7) |
InChI Key |
ADFLZJALCLDWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Kyoto Probe 1: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Kyoto Probe 1 (KP-1), a fluorescent probe for the selective identification and monitoring of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This document details the probe's mechanism of action, provides key technical data, outlines detailed experimental protocols for its application in live-cell imaging and flow cytometry, and presents quantitative data from seminal studies. This guide is intended for researchers, scientists, and drug development professionals working in the field of stem cell biology and regenerative medicine.
Introduction
The ability to distinguish pluripotent stem cells from their differentiated progeny is critical for both basic research and the clinical application of stem cell-based therapies. The tumorigenic potential of undifferentiated hPSCs necessitates their complete removal from therapeutic cell populations. This compound (KP-1) is a cell-permeable fluorescent small molecule that selectively stains undifferentiated hPSCs, offering a valuable tool for monitoring pluripotency and for the purification of differentiated cell populations.[1][2][3]
Mechanism of Action
The selectivity of this compound for undifferentiated hPSCs is based on differential expression and activity of ATP-binding cassette (ABC) transporters.[1][4] In undifferentiated hPSCs, the expression of certain ABC transporters, specifically ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP), is repressed. Consequently, when KP-1 enters these cells, it is retained and accumulates in the mitochondria, leading to a strong fluorescent signal.
In contrast, differentiated cells express higher levels of ABCB1 and ABCG2 transporters. These transporters actively efflux KP-1 from the cells, preventing its accumulation and resulting in significantly lower fluorescence. This differential retention mechanism allows for the clear distinction between pluripotent and differentiated cells.
Technical Data
A summary of the key technical specifications for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |
| Alternative Names | KP-1, KP1 | |
| Molecular Weight | 418.35 g/mol | |
| Formula | C₁₉H₁₃FN₂O·CF₃CO₂H | |
| Purity | ≥95% (HPLC) | |
| Excitation Max (λex) | 515 nm | |
| Emission Max (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C, protect from light | |
| CAS Number | 2088021-81-0 |
Experimental Protocols
The following protocols are based on methodologies reported in key publications and provide a starting point for the use of this compound. Optimization may be required for specific cell lines and experimental conditions.
Live-Cell Imaging
This protocol is adapted from Hirata et al., 2014 and Miyagi-Shiohira et al., 2020.
Materials:
-
This compound (KP-1)
-
DMSO
-
Culture medium appropriate for hPSCs
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Preparation of KP-1 Stock Solution: Dissolve KP-1 in DMSO to prepare a 5 mM stock solution.
-
Cell Culture: Culture hPSCs on a suitable substrate (e.g., feeder cells or Matrigel-coated plates) until colonies are formed.
-
Preparation of Staining Solution: Dilute the 5 mM KP-1 stock solution in pre-warmed culture medium to a final concentration of 2 µM.
-
Staining: Remove the culture medium from the cells and add the 2 µM KP-1 staining solution.
-
Incubation: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed culture medium to the cells and observe under a fluorescence microscope using filters appropriate for the excitation and emission maxima of KP-1 (e.g., FITC/GFP channel).
Flow Cytometry
This protocol provides a general framework for the analysis of KP-1 stained cells by flow cytometry.
Materials:
-
This compound (KP-1)
-
DMSO
-
Culture medium appropriate for hPSCs
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest hPSCs and differentiated cells using a gentle cell dissociation reagent to obtain single-cell suspensions.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in culture medium.
-
Staining: Add KP-1 to the cell suspension to a final concentration of 1-2 µM.
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on viable cells based on forward scatter (FSC) and side scatter (SSC) properties, excluding debris.
-
Analyze the KP-1 fluorescence in the appropriate channel (e.g., FITC).
-
Quantitative Data
The following table summarizes quantitative findings from key studies on this compound, demonstrating its selectivity.
| Cell Line / Condition | Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Reference |
| KB-3-1 (Parental) | 1 µM KP-1 | High | |
| KB/ABCB1 (ABCB1-overexpressing) | 1 µM KP-1 | Low | |
| KB/ABCB1 | 1 µM KP-1 + 5 µM Cyclosporine A (ABCB1 inhibitor) | High | |
| KB-3-1 (Parental) | 1 µM KP-1 | High | |
| KB/ABCG2 (ABCG2-overexpressing) | 1 µM KP-1 | Low | |
| KB/ABCG2 | 1 µM KP-1 + 10 µM Fumitremorgin C (ABCG2 inhibitor) | High |
These data demonstrate that the overexpression of ABCB1 or ABCG2 leads to a significant reduction in KP-1 fluorescence, which can be reversed by the application of specific inhibitors for these transporters, confirming their role in the efflux of the probe.
Conclusion
This compound is a powerful and specific tool for the identification and monitoring of undifferentiated human pluripotent stem cells. Its mechanism of action, based on the differential activity of ABC transporters, provides a robust method for distinguishing between pluripotent and differentiated cell populations. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize KP-1 in their studies of stem cell biology and for the development of safe and effective cell-based therapies.
References
- 1. tokyofuturestyle.com [tokyofuturestyle.com]
- 2. Novel live cell fluorescent probe for human-induced pluripotent stem cells highlights early reprogramming population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kyoto probe-1 reveals phenotypic differences between mouse ES cells and iTS-P cells | Semantic Scholar [semanticscholar.org]
- 4. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to Kyoto Probe 1 for Pluripotent Stem Cell Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data related to Kyoto Probe 1 (KC1), a fluorescent probe for the live-cell detection of human pluripotent stem cells (hPSCs).
Core Principle: Exploiting Differential Transporter Expression
This compound (KC1) is a fluorescent small molecule that enables the selective identification and isolation of live human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). The fundamental principle behind its specificity lies in the differential expression of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells.
Pluripotent stem cells exhibit significantly lower levels of specific ABC transporters, namely ABCB1 (also known as Multi-Drug Resistance 1 or MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP).[1] These transporters function as efflux pumps, actively removing a wide range of substrates from the cell's interior. In differentiated cells, the expression of ABCB1 and ABCG2 is upregulated, leading to the efficient expulsion of KC1.
Conversely, the repressed expression of these transporters in hPSCs results in the intracellular accumulation of KC1.[1] The probe then localizes to the mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondria of pluripotent cells leads to a bright and stable fluorescent signal, allowing for their clear distinction from differentiated cells.
Mechanism of Action and Visualization
The mechanism of KC1-based pluripotent stem cell detection can be summarized in the following steps:
-
Cellular Uptake: KC1, as a cell-permeant molecule, passively diffuses across the plasma membrane of both pluripotent and differentiated cells.
-
Differential Efflux: In differentiated cells, the highly expressed ABCB1 and ABCG2 transporters recognize KC1 as a substrate and actively pump it out of the cell. This prevents intracellular accumulation. In pluripotent stem cells, the low expression of these transporters leads to the retention of KC1.
-
Mitochondrial Sequestration: The retained KC1 in pluripotent stem cells is a cationic, lipophilic molecule. This chemical property drives its accumulation within the mitochondria, which maintain a highly negative membrane potential. This sequestration is a key step in generating a strong and localized fluorescent signal.
-
Fluorescence Detection: The concentrated KC1 within the mitochondria of pluripotent stem cells emits a bright green fluorescence upon excitation, enabling their visualization and quantification.
Diagram: Mechanism of this compound Selectivity
Caption: Differential efflux of this compound in differentiated vs. pluripotent stem cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the performance of this compound and the expression of relevant ABC transporters.
Table 1: this compound Performance
| Cell Type Comparison | Method | Purity of KC1-Positive Population | Reference |
| Mouse Embryonic Stem Cells (mESCs) vs. Mouse induced Tissue-Specific Stem Cells (miTS-P) | Flow Cytometry | 99.87% of mESCs were KC1-positive | [2] |
| Human iPSCs vs. Human iPSC-derived Cardiomyocytes | Live Cell Imaging | Distinguishable | [1] |
| SSEA-4-positive hESCs vs. Human early hematopoietic cells (CD45, CD235, CD41a, or CD43 positive) | Flow Cytometry | Distinguishable | [1] |
| Human iPSCs vs. Human Neuronal Stem Cells | Not specified | Not distinguishable |
Table 2: ABC Transporter Gene Expression in Human Cells
| Gene | Cell Type | Expression Level (mRNA) | Expression Level (Protein) | Reference |
| ABCG2 | Human Embryonic Stem Cells (hESCs) | Present | Undetectable in undifferentiated state | |
| ABCB1 | Hematopoietic Stem Cells | >1000-fold higher than other stem cells | Not specified | |
| ABCG1 | Hematopoietic Stem Cells | >1000-fold higher than other stem cells | Not specified | |
| ABCB1 | Acute Lymphoblastic Leukemia (ALL) cells | 4.5 times higher than healthy donors | Not specified | |
| ABCG2 | Acute Lymphoblastic Leukemia (ALL) cells | 2.3 times higher than healthy donors | Not specified |
Experimental Protocols
Live Cell Imaging of Pluripotent Stem Cells with this compound
This protocol outlines the steps for staining live human pluripotent stem cells with this compound for fluorescence microscopy.
Materials:
-
This compound (KC1)
-
DMSO (for stock solution)
-
Culture medium appropriate for the pluripotent stem cells
-
Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~525 nm)
-
Glass-bottom dishes or plates suitable for live-cell imaging
Procedure:
-
Prepare KC1 Stock Solution: Dissolve KC1 in DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: Dilute the KC1 stock solution in pre-warmed cell culture medium to a final working concentration of 0.5-2 µM.
-
Cell Culture: Culture pluripotent stem cells on a suitable matrix (e.g., Matrigel or feeder cells) in glass-bottom dishes until they reach the desired confluency.
-
Staining: Remove the culture medium from the cells and add the pre-warmed KC1 staining solution.
-
Incubation: Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): Gently remove the staining solution and wash the cells once or twice with pre-warmed culture medium to reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and observe them under a fluorescence microscope. Pluripotent stem cell colonies will exhibit bright green fluorescence, primarily localized to the mitochondria.
Diagram: Live Cell Imaging Workflow
Caption: A streamlined workflow for live-cell imaging of pluripotent stem cells using this compound.
Flow Cytometry Analysis of Pluripotent Stem Cells with this compound
This protocol provides a general framework for using this compound to quantify pluripotent stem cells in a mixed cell population by flow cytometry.
Materials:
-
This compound (KC1)
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Preparation: Harvest the cells by treating them with a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Cell Counting: Count the cells and determine the viability.
-
Staining: Resuspend the cells in pre-warmed culture medium containing the optimal concentration of KC1 (typically 0.5-2 µM).
-
Incubation: Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells and wash them once or twice with flow cytometry buffer to remove excess probe.
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use unstained cells as a negative control to set the gates for the KC1-positive population.
Diagram: Flow Cytometry Gating Strategy
Caption: A logical gating strategy for quantifying KC1-positive pluripotent stem cells via flow cytometry.
Conclusion
This compound offers a valuable tool for researchers in stem cell biology and regenerative medicine. Its ability to specifically label live human pluripotent stem cells based on a distinct biological principle – the differential expression of ABC transporters – provides a robust method for monitoring pluripotency, purifying cell populations, and ensuring the quality of stem cell cultures. The experimental protocols provided in this guide, along with the summarized quantitative data, should serve as a valuable resource for the effective implementation of this compound in your research endeavors.
References
An In-depth Technical Guide to Formaldehyde Probe 1 (FAP-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Formaldehyde Probe 1 (FAP-1), a fluorescent probe for the detection of formaldehyde (FA) in living cells. While the initial inquiry concerned "Kyoto Probe 1," it is important to clarify that this compound (KP-1) is a fluorescent probe designed for the selective identification of undifferentiated human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs). It is not utilized for formaldehyde detection. This guide focuses on FAP-1, a well-characterized and widely used probe for formaldehyde, to address the core scientific interest in fluorescent probes for this analyte.
Formaldehyde is a critical biological molecule, acting as both a metabolic intermediate and a potential cellular toxin. Understanding its spatial and temporal distribution is crucial for research in areas ranging from epigenetics to neurodegenerative diseases. FAP-1 is a powerful tool for these investigations, offering high sensitivity and selectivity for formaldehyde in complex biological environments.[1][2][3]
Chemical Structure and Properties
FAP-1 is a reaction-based fluorescent probe built on a silicon rhodamine scaffold. Its design leverages the specific reactivity of a homoallylamine moiety with formaldehyde to induce a significant change in its fluorescence properties.
-
Chemical Name: Formaldehyde Probe 1 (FAP-1)
-
Core Scaffold: Silicon Rhodamine
-
Reactive Moiety: Homoallylamine
The key to FAP-1's function is its ability to exist in two states: a weakly fluorescent, spirocyclized form and a highly fluorescent, open-ring form.[2] In the absence of formaldehyde, the homoallylamine group promotes the formation of the non-fluorescent spirocyclic lactone. The reaction with formaldehyde converts the amine into an aldehyde, which prevents spirocyclization and locks the probe in its fluorescent, open-ring state.[2]
Quantitative Spectroscopic and Physicochemical Data
The following table summarizes the key quantitative properties of FAP-1 and its aldehyde product after reaction with formaldehyde.
| Property | FAP-1 (pre-reaction) | FAP-1 Aldehyde (post-reaction) | Reference(s) |
| Excitation Maximum (λex) | ~645 nm (weak) | ~662 nm | |
| Emission Maximum (λem) | ~662 nm (weak) | ~680 nm | |
| Quantum Yield (Φ) | 0.36 | >0.4 (significant increase) | |
| Molar Absorptivity (ε) | 190 M⁻¹cm⁻¹ at 650 nm | Not explicitly stated | |
| Limit of Detection (LOD) | 5 µM | N/A | |
| Fluorescence Turn-On | ~8-fold at 100 µM FA (1 hr) | N/A |
Selectivity
FAP-1 demonstrates high selectivity for formaldehyde over other biologically relevant reactive carbonyl species (RCS) and other analytes. The 2-aza-Cope rearrangement is highly specific to formaldehyde, and FAP-1 shows minimal to no fluorescence response to common cellular components and other aldehydes such as acetaldehyde, methylglyoxal, and 4-hydroxynonenal.
Reaction Mechanism with Formaldehyde
The detection of formaldehyde by FAP-1 is based on a tandem reaction involving a condensation and a subsequent 2-aza-Cope rearrangement. This reaction is highly specific and efficient under physiological conditions.
-
Condensation: The homoallylamine group of FAP-1 reacts with formaldehyde to form an unstable iminium ion intermediate.
-
2-aza-Cope Rearrangement: This intermediate undergoes a rapid, irreversible-sigmatropic rearrangement, a key step that confers selectivity for formaldehyde.
-
Hydrolysis: The rearranged product is quickly hydrolyzed to yield the final aldehyde product, which is a highly fluorescent, open-form of the silicon rhodamine dye.
This reaction pathway is illustrated in the signaling pathway diagram below.
Experimental Protocols
The following is a generalized protocol for the use of FAP-1 for the detection of formaldehyde in live cells using fluorescence microscopy. This protocol may require optimization depending on the cell type and experimental conditions.
Reagent Preparation
-
FAP-1 Stock Solution: Prepare a 1 mM stock solution of FAP-1 in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Imaging Medium: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a serum-free cell culture medium appropriate for your cells.
Live-Cell Imaging Protocol
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the 1 mM FAP-1 stock solution in the imaging medium to a final working concentration (typically 5-10 µM).
-
Remove the culture medium from the cells and wash once with the imaging medium.
-
Add the FAP-1 loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells twice with fresh imaging medium to remove any excess probe.
-
Formaldehyde Treatment (Optional):
-
To detect exogenous formaldehyde, prepare a solution of formaldehyde in the imaging medium at the desired concentration.
-
Add the formaldehyde solution to the cells and incubate for the desired time (e.g., 30-60 minutes).
-
For endogenous formaldehyde detection, proceed directly to imaging after the washing step.
-
-
Fluorescence Microscopy:
-
Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for near-infrared dyes.
-
Excite the sample at ~640-660 nm and collect the emission at ~670-720 nm.
-
Acquire images at different time points to monitor the fluorescence changes.
-
The overall experimental workflow is depicted in the diagram below.
Conclusion
Formaldehyde Probe 1 (FAP-1) is a highly effective and selective tool for the fluorescent detection of formaldehyde in living systems. Its mechanism, based on the 2-aza-Cope rearrangement, provides a robust turn-on fluorescence signal in the near-infrared range, making it well-suited for live-cell imaging with minimal background interference. This guide provides the essential information on its chemical properties, reaction mechanism, and a practical protocol for its application, enabling researchers to effectively utilize FAP-1 in their studies of formaldehyde biology.
References
An In-depth Technical Guide to the Localization of Kyoto Probe 1 in Human Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kyoto Probe 1 (KP-1), a fluorescent probe that selectively labels undifferentiated human pluripotent stem cells (hPSCs), including human embryonic stem cells (hESCs). We will delve into the core principles of its mitochondrial localization, the molecular mechanisms governing its selectivity, and detailed protocols for its application in research and drug development.
Introduction to this compound
This compound (KP-1) is a cell-permeable fluorescent dye that serves as a valuable tool for the identification and monitoring of undifferentiated hPSCs.[1][2] Its ability to distinguish between pluripotent and differentiated cells makes it particularly useful for quality control in cell culture, monitoring differentiation processes, and potentially for the purification of hPSC populations to mitigate tumorigenic risks in regenerative medicine applications.[1] KP-1 exhibits green fluorescence with an excitation maximum of approximately 515 nm and an emission maximum of around 529 nm.[1]
Mechanism of Selective Localization
The defining characteristic of KP-1 is its selective accumulation within the mitochondria of undifferentiated hPSCs.[1] This selectivity is not based on the properties of the mitochondria themselves, but rather on the differential expression of specific ATP-binding cassette (ABC) transporters in pluripotent versus differentiated cells.
Signaling Pathway of KP-1 Efflux:
Caption: Mechanism of KP-1's selective retention in hPSCs.
In undifferentiated hESCs and induced pluripotent stem cells (iPSCs), the expression of the ABC transporters ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP) is repressed. These transporters are responsible for the efflux of a wide range of xenobiotics, including fluorescent dyes like KP-1. Due to their low expression in hPSCs, KP-1 can enter the cells and accumulate within the mitochondria, leading to a bright fluorescent signal.
Conversely, upon differentiation, the expression of ABCB1 and ABCG2 is upregulated. These active transporters recognize KP-1 and efficiently pump it out of the cell, preventing its accumulation and resulting in a significantly lower fluorescent signal. This differential expression of efflux pumps is the primary basis for the high specificity of KP-1 for the undifferentiated state.
Quantitative Data on KP-1 Localization
The following tables summarize the quantitative data regarding the application of this compound in human pluripotent stem cells.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Emission Color | Green |
Table 2: Experimental Conditions for KP-1 Staining
| Cell Type | KP-1 Concentration | Incubation Time | Application | Reference |
| Human iPSCs on feeder cells | 2 µM | 3 hours | Live-cell imaging | Hirata et al., 2014 |
| Human ESCs | 1 µM | 2 hours | Live-cell imaging | Hirata et al., 2014 |
| Partially differentiated hiPSC colony | 4 µM | 4.5 hours | Live-cell imaging | Hirata et al., 2014 |
| hESCs and differentiated cells | 1 µM | 1 hour | Flow cytometry | Hirata et al., 2014 |
Table 3: Flow Cytometry Analysis of KP-1 Staining
| Cell Population | Treatment | Result | Reference |
| hESCs | 1 µM KP-1 | High fluorescence intensity | Hirata et al., 2014 |
| Differentiated cells (from hESCs) | 1 µM KP-1 | Low fluorescence intensity | Hirata et al., 2014 |
| hESCs | 1 µM KP-1 + 10 µM Cyclosporin A (ABCB1 inhibitor) | Increased fluorescence intensity | Hirata et al., 2014 |
| hESCs | 1 µM KP-1 + 10 µM Fumitremorgin C (ABCG2 inhibitor) | Increased fluorescence intensity | Hirata et al., 2014 |
Experimental Protocols
Live-Cell Imaging of hESCs with this compound
This protocol is adapted from the methodology described in Hirata et al., 2014.
Workflow for Live-Cell Imaging:
Caption: Experimental workflow for live-cell imaging with KP-1.
Materials:
-
Human embryonic stem cells cultured under standard conditions
-
This compound (KP-1) stock solution (e.g., 1 mM in DMSO)
-
hESC culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Culture hESCs to the desired confluency on a suitable substrate (e.g., MEF feeder layer or Matrigel-coated plates).
-
Prepare the KP-1 working solution by diluting the stock solution in pre-warmed hESC culture medium to a final concentration of 1-4 µM.
-
Aspirate the existing culture medium from the hESC culture.
-
Gently add the KP-1 working solution to the cells.
-
Incubate the cells for 1 to 4.5 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and experimental goals.
-
(Optional) For clearer imaging, the KP-1 containing medium can be removed and replaced with fresh, pre-warmed culture medium before imaging.
-
Visualize the cells using a fluorescence microscope. Undifferentiated hESC colonies will exhibit bright green fluorescence localized to the mitochondria, while differentiated cells and feeder cells will show significantly lower fluorescence.
Flow Cytometry Analysis of KP-1 Stained hESCs
This protocol allows for the quantitative analysis of KP-1 staining in a population of cells.
Workflow for Flow Cytometry:
References
An In-depth Technical Guide to the Underlying Biological Principles of Fluorescent Probes in Cellular Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the core biological principles governing the use of specific fluorescent probes in cellular analysis. It clarifies the function of Kyoto Probe 1 (KP-1) in identifying human pluripotent stem cells and, recognizing the common interest in probes for dynamic cellular processes, offers an in-depth exploration of probes used to investigate ferroptosis, a regulated form of cell death.
Part 1: this compound (KP-1) for the Identification of Human Pluripotent Stem Cells
Core Biological Principle: Differential Efflux by ABC Transporters
This compound (KP-1) is a fluorescent small molecule that selectively stains human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)[1][2]. The selectivity of KP-1 is not based on binding to a specific pluripotency marker, but rather on a functional difference in transporter activity between pluripotent and differentiated cells[2].
The underlying biological principle is the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as Multi-Drug Resistance Protein 1, MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).
-
In Differentiated Cells: These cells typically exhibit high expression of ABCB1 and ABCG2 transporters. When KP-1 enters a differentiated cell, these transporters actively pump the molecule back out of the cell. This efflux mechanism prevents the accumulation of KP-1, resulting in low to no fluorescence.
-
In Human Pluripotent Stem Cells: hPSCs are characterized by repressed expression of ABCB1 and ABCG2. Consequently, when KP-1 enters an hPSC, it is not efficiently removed. The probe accumulates within the cell, specifically localizing to the mitochondria, leading to bright fluorescence.
This differential retention allows for the clear distinction between undifferentiated hPSCs and their differentiated counterparts or feeder cells in a culture.
Visualization of the KP-1 Staining Mechanism
Quantitative Data for this compound
| Parameter | Value | Reference |
| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |
| Molecular Weight | 418.35 | |
| Excitation Max (nm) | ~515 | |
| Emission Max (nm) | ~529 | |
| Typical Concentration | 1-5 µM | |
| Incubation Time | 1-4.5 hours | |
| Application | Live-cell imaging, Flow Cytometry | |
| Cellular Localization | Mitochondria (in hPSCs) |
Experimental Protocol: Staining of hPSCs with this compound
This protocol is a generalized procedure based on published studies.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in the appropriate cell culture medium to the desired final working concentration (e.g., 1 µM).
-
-
Cell Culture:
-
Culture human iPSCs or ESCs under standard feeder-dependent or feeder-free conditions.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the pre-warmed culture medium containing KP-1 to the cells.
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Imaging:
-
For live-cell imaging, cells can be observed directly without washing.
-
Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/525 nm).
-
Acquire bright-field and fluorescence images. Undifferentiated colonies will exhibit bright green fluorescence, while differentiated cells and feeder cells will show minimal fluorescence.
-
-
Flow Cytometry:
-
After incubation, wash the cells with PBS.
-
Dissociate the cells into a single-cell suspension using a suitable non-enzymatic dissociation reagent.
-
Analyze the cell suspension on a flow cytometer using a 488 nm laser for excitation and detecting emission in the green channel (e.g., 530/30 nm filter).
-
Part 2: Probes for the Elucidation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is distinct from other cell death pathways like apoptosis and necroptosis. Understanding ferroptosis is critical in various fields, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. Fluorescent probes are indispensable tools for detecting the key hallmarks of this process.
Core Biological Principles and Key Hallmarks of Ferroptosis
The central event in ferroptosis is the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is normally prevented by the antioxidant system, primarily Glutathione Peroxidase 4 (GPX4), which uses glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols.
Induction of ferroptosis involves the disruption of this protective mechanism, leading to:
-
Depletion of Glutathione (GSH): Inhibition of the cystine/glutamate antiporter (System Xc⁻) by molecules like erastin blocks the import of cystine, a precursor for GSH synthesis.
-
Inactivation of GPX4: Direct inhibition of GPX4 by compounds like RSL3 prevents the detoxification of lipid peroxides.
-
Accumulation of Lipid Peroxides: In the presence of labile iron (Fe²⁺), a Fenton reaction occurs, generating reactive oxygen species (ROS) that drive the peroxidation of PUFAs, leading to membrane damage and cell death.
Visualization of the Ferroptosis Signaling Pathway
References
Kyoto Probe 1: A Technical Guide to a Novel Marker for Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are fundamental to advancing regenerative medicine and drug discovery. Traditional methods for identifying pluripotency often rely on antibodies against surface markers such as SSEA-4 and TRA-1-60, which can have limitations. Kyoto Probe 1 (KP-1), also commercially known as BioTracker™ 529 Green Pluripotent Stem Cell Dye, is a fluorescent small molecule that offers a robust and selective method for labeling live human pluripotent stem cells.[1][2] This technical guide provides an in-depth overview of KP-1, its mechanism of action, detailed experimental protocols, and its application in pluripotency research.
Core Mechanism of Action: Exploiting Differential Transporter Expression
The selectivity of this compound for pluripotent stem cells hinges on the differential expression of ATP-binding cassette (ABC) transporters.[3][4][5] Specifically, the expression of ABCB1 (also known as MDR1) and ABCG2 (also known as BCRP) is significantly repressed in undifferentiated human PSCs. These transporters are responsible for the efflux of a wide range of xenobiotics, including KP-1, from the cell.
In differentiated cells, ABCB1 and ABCG2 are expressed and actively pump KP-1 out of the cell, resulting in low to no fluorescence. Conversely, in pluripotent stem cells, the low expression of these transporters leads to the accumulation of KP-1 within the cell, specifically in the mitochondria, resulting in bright green fluorescence. This mechanism allows for the clear distinction between pluripotent and differentiated cells in a mixed population.
Quantitative Data Summary
The performance of this compound as a pluripotency marker has been quantitatively assessed in various studies. The following tables summarize key quantitative data related to its spectral properties and staining efficiency.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Color | Green |
Table 2: Staining Efficiency of this compound
| Parameter | Finding | Cell Type | Reference |
| Specificity for Pluripotent Cells | Stained 99.18% of SSEA-4 positive cells. | Human iPSCs | |
| Discrimination from Differentiated Cells | Effectively distinguishes between hESCs/hiPSCs and differentiated cells such as cardiomyocytes and hematopoietic cells. | hESCs, hiPSCs | |
| Flow Cytometry Application | Can be used to distinguish SSEA-4-positive hESCs from various hematopoietic cell lineages. | hESCs, human early hematopoietic cells |
Experimental Protocols
Detailed methodologies for the application of this compound in live-cell imaging and flow cytometry are provided below.
Protocol 1: Live-Cell Imaging of Pluripotent Stem Cells
Materials:
-
This compound (KP-1)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium appropriate for pluripotent stem cells
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom dishes or plates suitable for fluorescence microscopy
Procedure:
-
Preparation of KP-1 Stock Solution:
-
Dissolve 10 µg of KP-1 in 4.8 µL of DMSO to create a 5 mM stock solution.
-
Note: For DMSO-sensitive applications, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.
-
-
Preparation of Staining Solution:
-
Dilute the 5 mM KP-1 stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the pluripotent stem cells.
-
Add the 2 µM KP-1 staining solution to the cells.
-
Incubate the cells for 3 hours at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or HBSS.
-
Replace with fresh, pre-warmed culture medium or HBSS.
-
Observe the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~515 nm, Emission: ~529 nm).
-
Protocol 2: Flow Cytometry Analysis of Pluripotent Stem Cells
Materials:
-
This compound (KP-1)
-
DMSO
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
(Optional) Antibodies for other pluripotency markers (e.g., SSEA-4, TRA-1-60) conjugated to a different fluorophore.
-
(Optional) Viability dye (e.g., Propidium Iodide, DAPI)
Procedure:
-
Cell Preparation:
-
Harvest pluripotent stem cells using a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Wash the cells with flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in the staining buffer and determine the cell concentration.
-
-
KP-1 Staining:
-
Prepare a 2 µM KP-1 staining solution in the appropriate cell culture medium.
-
Resuspend the cell pellet in the KP-1 staining solution at a concentration of 1 x 10^6 cells/mL.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
-
(Optional) Co-staining with Antibodies:
-
If co-staining with surface markers, wash the cells with staining buffer after KP-1 incubation.
-
Resuspend the cells in the staining buffer containing the fluorescently conjugated antibodies at the recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing and Resuspension:
-
Wash the cells twice with cold flow cytometry staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
If using a viability dye that cannot be fixed, add it to the cells just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for detecting green fluorescence (e.g., 488 nm laser with a 530/30 nm bandpass filter).
-
Use unstained cells and single-stained controls to set up compensation and gates correctly.
-
Gate on the live, single-cell population and analyze the KP-1 fluorescence intensity.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the principles and applications of this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound selectivity for pluripotent stem cells.
Caption: Experimental workflow for using this compound.
Conclusion
This compound provides a valuable and efficient tool for the identification and isolation of live human pluripotent stem cells. Its mechanism, based on the differential expression of ABC transporters, offers high selectivity for undifferentiated cells. The straightforward protocols for both live-cell imaging and flow cytometry make it an accessible and powerful reagent for researchers in stem cell biology and drug development. By enabling real-time monitoring of pluripotency, KP-1 facilitates the quality control of PSC cultures and the development of novel cell-based therapies.
References
- 1. New chemical probe helps scientists to sort stem cells (Kyoto University iCeMS) [icems.kyoto-u.ac.jp]
- 2. Kyoto Probe (KP-1) Human stem (iPS/ES) cells detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe that labels human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
Illuminating Pluripotency: A Technical Guide to Initial Investigations with Kyoto Probe 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial investigation of Kyoto Probe 1 (KP-1) in a cell culture setting. This fluorescent probe serves as a vital tool for the identification and characterization of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its utility lies in its ability to selectively illuminate pluripotent cells, distinguishing them from their differentiated counterparts. This guide will delve into the probe's mechanism of action, provide detailed experimental protocols for its application in live-cell imaging and flow cytometry, present quantitative data, and illustrate the key signaling pathways involved.
Core Principles: The Mechanism of this compound Selectivity
This compound is a cell-permeable fluorescent dye that localizes to the mitochondria.[1] Its selectivity for pluripotent stem cells is not based on a direct interaction with pluripotency markers, but rather on the differential expression and activity of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells.[2]
Specifically, the ABC transporters ABCB1 (also known as Multi-Drug Resistance 1 or P-glycoprotein) and ABCG2 (also known as Breast Cancer Resistance Protein) are highly expressed in many differentiated cell types.[2] These transporters actively efflux KP-1 from the cells, preventing the accumulation of the fluorescent signal. In contrast, the expression of these transporters is repressed in undifferentiated hPSCs.[2] This lack of efflux allows KP-1 to be retained within the mitochondria of pluripotent cells, resulting in bright fluorescence.
This differential activity of ABC transporters provides a robust method for distinguishing pluripotent cells from differentiated cells in a mixed cell population, making KP-1 a valuable tool for monitoring the pluripotency status of hPSC cultures and for cell sorting applications.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the selectivity and application of this compound.
| Cell Type | Percentage of KP-1 Positive Cells | Time Point | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 99.87% | Day 5 after passage | |
| Mouse iTS-P Cells | 99.02% | Day 1 after passage | |
| Mouse iTS-P Cells | 27.77% | Day 5 after passage |
Table 1: Flow Cytometric Analysis of this compound Staining in Mouse Stem Cells. This table illustrates the dynamic changes in KP-1 staining as cells differentiate. While mESCs maintain a high level of KP-1 positivity, the percentage of KP-1 positive iTS-P cells significantly decreases over five days, indicating a loss of the pluripotent phenotype and an increase in ABC transporter activity.
| Parameter | Value |
| Excitation Maximum (λex) | ~515 nm |
| Emission Maximum (λem) | ~529 nm |
| Quantum Yield (Φ) | 0.45 |
| Molar Mass (M.Wt) | 418.35 g/mol |
| Purity (HPLC) | ≥95% |
Table 2: Optical and Physical Properties of this compound. This table provides key spectral and physical characteristics of the KP-1 probe, essential for configuring imaging and flow cytometry instrumentation.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in both live-cell imaging and flow cytometry.
Live-Cell Imaging with this compound
This protocol outlines the steps for staining live human pluripotent stem cells with this compound for fluorescence microscopy.
Materials:
-
This compound (KP-1)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium appropriate for the pluripotent stem cells
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom culture dishes or plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of KP-1 Stock Solution (5 mM):
-
Dissolve 10 µg of KP-1 in 4.8 µL of DMSO.
-
Note: If DMSO is not desired, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.
-
Store the stock solution at -20°C, protected from light. It is recommended to use the DMSO solution fresh.
-
-
Preparation of Staining Solution (2 µM):
-
Dilute the 5 mM KP-1 stock solution with the appropriate iPS cell culture medium to a final concentration of 2 µM.
-
-
Cell Staining:
-
Culture human iPS cells on a suitable matrix (e.g., feeder cells or feeder-free substrate) in glass-bottom dishes.
-
Aspirate the existing culture medium from the cells.
-
Add the 2 µM KP-1 staining solution to the cells.
-
Incubate the cells for 3 hours at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution.
-
Wash the cells by replacing the staining solution with fresh iPS cell culture medium or HBSS.
-
Observe the stained cells using a fluorescence microscope.
-
Microscopy Settings: Use an excitation wavelength of approximately 515 nm and detect the emission at around 529 nm. Standard FITC or GFP filter sets are generally suitable.
-
Flow Cytometry Analysis with this compound
This protocol provides a framework for the analysis of pluripotent stem cells using this compound and flow cytometry.
Materials:
-
This compound (KP-1)
-
Cell dissociation reagent (e.g., TrypLE, Accutase)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filters
Procedure:
-
Cell Preparation:
-
Harvest the pluripotent stem cells and any differentiated cells from the culture vessel using a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Wash the cells with flow cytometry staining buffer and centrifuge to pellet the cells.
-
Resuspend the cells in the staining buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
KP-1 Staining:
-
Add KP-1 to the cell suspension to a final concentration of 1-2 µM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with an excess of flow cytometry staining buffer to remove unbound probe. Centrifuge between washes to pellet the cells.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the KP-1 fluorescence in the green channel (e.g., 530/30 nm bandpass filter).
-
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Create a histogram of the KP-1 fluorescence intensity.
-
Set a gate on the KP-1 positive population based on a negative control (unstained cells) to quantify the percentage of pluripotent cells.
-
Signaling Pathways and Visualizations
The selective retention of this compound in pluripotent stem cells is intricately linked to the transcriptional regulation of ABC transporters. The core pluripotency transcription factors, Oct4, Sox2, and Nanog, form a complex regulatory network that maintains the pluripotent state and represses genes associated with differentiation. While the direct transcriptional repression of ABCB1 and ABCG2 by this core circuitry is an area of ongoing research, it is established that the undifferentiated state maintained by these factors is permissive to low levels of these efflux pumps.
Upon the induction of differentiation, the expression of Oct4, Sox2, and Nanog is downregulated, leading to the upregulation of genes associated with specific cell lineages. Concurrently, the repression on ABC transporter expression is lifted. Furthermore, signaling pathways such as the Bone Morphogenetic Protein (BMP) pathway have been shown to actively induce the expression of ABCG2 during differentiation. The expression of ABCG2 in human embryonic stem cells is also regulated at the translational level by microRNAs, such as miR-519c and miR-520h, which are downregulated upon differentiation.
Below are Graphviz diagrams illustrating the key experimental workflows and the proposed signaling pathway.
References
Methodological & Application
Kyoto Probe 1 (KP-1) Protocol for Live Cell Imaging of Induced Pluripotent Stem Cells (iPSCs)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and monitoring of undifferentiated human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs) in a live-cell state. Its utility lies in its ability to distinguish pluripotent stem cells from their differentiated counterparts, a critical aspect of quality control in stem cell culture, regenerative medicine research, and drug development. The selectivity of KP-1 is based on the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are repressed in pluripotent stem cells. This repression leads to the accumulation of KP-1 within the mitochondria of undifferentiated iPSCs, resulting in a strong fluorescent signal. In contrast, differentiated cells express these transporters, which actively efflux the probe, leading to minimal fluorescence. This document provides a detailed protocol for the use of KP-1 in live-cell imaging of iPSCs, along with technical data and a description of the underlying signaling pathways.
Data Presentation
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Emission Color | Green | |
| Cell Permeability | Yes |
Table 2: Quantitative Analysis of this compound Staining in Pluripotent vs. Differentiated Cells (Flow Cytometry Data)
| Cell Type | Percentage of KP-1 Positive Cells | Reference |
| Mouse Embryonic Stem (mES) Cells (Day 5 post-passage) | 99.87% | |
| Mouse induced Tissue-Specific Stem Cells from Pancreas (miTS-P) (Day 1 post-passage) | 99.02% | |
| Mouse induced Tissue-Specific Stem Cells from Pancreas (miTS-P) (Day 5 post-passage) | 27.77% |
Note: This data is from a study on mouse cells but illustrates the principle of differential KP-1 staining based on pluripotent state.
Experimental Protocols
Materials
-
This compound (KP-1)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
iPSC culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging compatible culture vessels (e.g., glass-bottom dishes or plates)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol for Live Cell Imaging of iPSCs with this compound
1. Reagent Preparation:
-
KP-1 Stock Solution (5 mM):
-
Dissolve 10 µg of KP-1 in 4.8 µL of anhydrous DMSO.
-
Note: It is recommended to prepare fresh stock solution for each experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
2. Cell Preparation:
-
Culture human iPSCs on a suitable matrix (e.g., Matrigel or feeder cells) in live-cell imaging compatible vessels until they form colonies of the desired size.
3. Staining Procedure:
-
KP-1 Working Solution (2 µM):
-
Dilute the 5 mM KP-1 stock solution 1:2500 in pre-warmed iPSC culture medium. For example, add 1 µL of 5 mM KP-1 stock solution to 2.5 mL of iPSC culture medium.
-
-
Incubation:
-
Aspirate the existing culture medium from the iPSCs.
-
Add the 2 µM KP-1 working solution to the cells, ensuring the colonies are fully covered.
-
Incubate the cells for 3 hours at 37°C in a CO2 incubator.
-
4. Imaging:
-
Washing:
-
After the 3-hour incubation, gently aspirate the KP-1 working solution.
-
Wash the cells once with pre-warmed iPSC culture medium or HBSS to remove excess probe and reduce background fluorescence.
-
Add fresh, pre-warmed iPSC culture medium or HBSS to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence.
-
Excitation: ~515 nm
-
Emission: ~529 nm
-
Undifferentiated iPSC colonies will exhibit bright green fluorescence, localized to the mitochondria. Differentiated cells surrounding the colonies will show significantly lower or no fluorescence.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of Pluripotency-Dependent KP-1 Staining
The selective staining of iPSCs by KP-1 is a direct consequence of the transcriptional regulation of ABC transporters, which is intricately linked to the core pluripotency network. The key transcription factors OCT4, SOX2, and NANOG form a regulatory circuit that maintains the pluripotent state. This network actively represses genes associated with differentiation, including those encoding for the drug efflux pumps ABCB1 and ABCG2. While the direct binding of pluripotency factors to the promoters of ABCB1 and ABCG2 to cause repression is an area of ongoing research, the inverse correlation between the expression of pluripotency markers and these transporters is well-established. Signaling pathways that promote differentiation, such as the BMP signaling pathway, can lead to the upregulation of these transporters as the cells lose their pluripotent characteristics.
Application Notes: Live-Cell Staining of Human Embryonic Stem Cells with Kyoto Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and visualization of live human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[1] This selectivity is based on the differential expression of ATP-binding cassette (ABC) transporters. Undifferentiated hESCs exhibit low expression of ABC transporters, specifically ABCB1 and ABCG2.[2] Consequently, KP-1 is retained within these cells, localizing to the mitochondria and emitting a bright fluorescent signal. In contrast, differentiated cells express higher levels of these transporters, which actively efflux the probe, resulting in significantly lower fluorescence.[2] This unique property makes KP-1 a valuable tool for monitoring the pluripotency of hESC cultures in real-time, without the need for cell fixation. This document provides a detailed protocol for staining hESCs with this compound for live-cell imaging applications.
Mechanism of Action
The selective staining of hESCs by this compound is not based on a traditional signaling pathway but rather on a differential transport mechanism. The following diagram illustrates this process.
References
Application Notes: Kyoto Probe 1 for Live-Cell Imaging of Human Pluripotent Stem Cells
Introduction
Kyoto Probe 1 (KP-1) is a cell-permeable fluorescent probe designed for the specific detection and imaging of live human pluripotent stem cells (hPSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[1][2][3] Unlike traditional immunofluorescence which typically requires cell fixation, KP-1 is utilized for live-cell imaging, enabling the real-time monitoring of pluripotency. The probe selectively accumulates in the mitochondria of undifferentiated hPSCs. Its fluorescence provides a robust method for distinguishing pluripotent cells from their differentiated counterparts in mixed cell populations.
Mechanism of Action
The selectivity of KP-1 hinges on the differential activity of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells. In differentiated cells, transporters such as ABCB1 and ABCG2 are highly expressed and actively efflux KP-1 from the cell, resulting in minimal fluorescence. Conversely, in undifferentiated hPSCs, the expression of these specific ABC transporters is repressed. This repression leads to the intracellular accumulation of KP-1 within the mitochondria, causing the cells to exhibit strong green fluorescence upon excitation.
Quantitative Data and Optical Properties
The following table summarizes the key parameters for the use of this compound. Optimization may be required depending on the specific cell line and experimental conditions.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 5 mM | Dissolve 10 µg of KP-1 in 4.8 µL of DMSO. |
| Working Concentration | 2 µM | Dilute the 5 mM stock solution in culture medium. A range of 1-5 µM can be tested for optimization. |
| Incubation Time | 3 hours | This can be optimized (e.g., 1-4 hours) to achieve the best signal-to-noise ratio. |
| Excitation Wavelength (λex) | ~515 nm | |
| Emission Wavelength (λem) | ~529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at < -20°C, desiccated and protected from light. | Storing the probe after reconstitution in DMSO is not recommended. |
Protocol for Live-Cell Staining
This protocol is intended for staining live human pluripotent stem cells with this compound. It is crucial to note that this is not a traditional immunofluorescence protocol , as it does not involve cell fixation or permeabilization, which would disrupt the probe's mechanism of action.
Materials:
-
This compound (KP-1)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for hPSCs
-
Hanks' Balanced Salt Solution (HBSS) or Phenol Red-free medium for imaging
-
Culture vessels suitable for fluorescence microscopy (e.g., glass-bottom dishes)
Workflow:
Procedure:
-
Cell Preparation: Culture human iPS or ES cells in a microscopy-compatible vessel (e.g., glass-bottom dish) until they reach the desired confluency.
-
Stock Solution Preparation: Prepare a 5 mM stock solution of KP-1 by dissolving one 10 µg vial in 4.8 µL of high-quality, anhydrous DMSO. Mix thoroughly by pipetting.
-
Working Solution Preparation: Warm the appropriate cell culture medium to 37°C. Just before use, dilute the 5 mM KP-1 stock solution to a final working concentration of 2 µM in the pre-warmed medium. For example, add 2 µL of the 5 mM stock solution to 5 mL of medium.
-
Cell Staining: Aspirate the existing culture medium from the cells and gently add the 2 µM KP-1 staining solution to cover the cells.
-
Incubation: Incubate the cells for 3 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Washing: After incubation, carefully aspirate the staining solution. Gently wash the cells by replacing the solution with fresh, pre-warmed culture medium or an imaging buffer like HBSS. This step is critical to reduce background fluorescence.
-
Imaging: Observe the cells immediately using a fluorescence microscope equipped with filters appropriate for green fluorescence (Excitation: ~515 nm, Emission: ~529 nm). Undifferentiated hPSC colonies will appear bright green, while differentiated cells and feeder cells will show little to no fluorescence.
Troubleshooting and Optimization
-
Low Signal: If the fluorescence signal is weak, consider increasing the incubation time (e.g., up to 4 hours) or modestly increasing the KP-1 concentration (e.g., up to 5 µM). Ensure the stock solution was prepared correctly and has not been stored improperly.
-
High Background: High background fluorescence can result from incomplete removal of the staining solution. Ensure the washing step is performed carefully and thoroughly. Using a phenol red-free medium for the final wash and imaging can also help reduce background.
-
Cell Toxicity: While KP-1 is designed for live-cell imaging, prolonged exposure or high concentrations may affect cell viability. If toxicity is observed, reduce the probe concentration or incubation time. It is always recommended to use the lowest concentration and shortest incubation time that provides a satisfactory signal.
-
No Staining: Confirm that the cells are indeed pluripotent. KP-1 will not stain differentiated cells or non-human PSCs. Verify the excitation and emission filter sets on the microscope are appropriate for KP-1's spectra.
References
Illuminating Pluripotency: A Guide to Monitoring Stem Cell Differentiation with Kyoto Probe 1
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of Kyoto Probe 1 (KP-1), a powerful fluorescent tool for the real-time monitoring of human pluripotent stem cell (hPSC) differentiation. Developed to selectively identify undifferentiated cells, KP-1 offers a streamlined and efficient method for quality control in stem cell culture and various research applications.
Introduction to this compound
This compound is a cell-permeable fluorescent dye that specifically accumulates in the mitochondria of undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). Its selectivity stems from the differential expression of ATP-binding cassette (ABC) transporters, namely ABCB1 and ABCG2. In undifferentiated hPSCs, the expression of these transporters is repressed, leading to the retention and bright fluorescence of KP-1. Conversely, differentiated cells express high levels of ABCB1 and ABCG2, which actively pump the probe out of the cell, resulting in significantly lower fluorescence. This unique mechanism allows for the clear distinction between pluripotent and differentiated cells in a mixed population, making it an invaluable tool for monitoring the purity of stem cell cultures and the progression of differentiation.
Key Applications
-
Monitoring Pluripotency: Routinely assess the pluripotency status of hPSC cultures to ensure maintenance of the undifferentiated state.
-
Tracking Differentiation: Visualize and quantify the loss of pluripotency as stem cells differentiate into various lineages.
-
Quality Control: Identify and isolate pure populations of undifferentiated hPSCs for downstream applications in research and therapy.
-
High-Throughput Screening: Adaptable for automated imaging and flow cytometry platforms for large-scale analysis.
Quantitative Data Summary
The following table summarizes the key optical properties and experimental parameters for this compound, providing a quick reference for experimental setup.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Recommended Concentration for Live Cell Imaging | 1 - 4 µM | |
| Recommended Incubation Time for Live Cell Imaging | 1 - 4.5 hours | |
| Recommended Concentration for Flow Cytometry | 2 µM | |
| Recommended Incubation Time for Flow Cytometry | 3 hours |
Signaling Pathway and Mechanism of Action
The selective labeling of undifferentiated stem cells by this compound is not dependent on a specific signaling pathway that maintains pluripotency, but rather on the downstream consequence of the pluripotent state, which is the repression of certain gene products. The mechanism is a direct result of the differential activity of ABC transporters.
Experimental Protocols
Herein, we provide detailed protocols for the application of this compound in live-cell imaging and flow cytometry to monitor stem cell differentiation.
Protocol 1: Live-Cell Imaging of hPSCs
This protocol describes the use of this compound to visualize the pluripotency status of hPSCs in real-time.
Materials:
-
This compound (KP-1)
-
Dimethyl sulfoxide (DMSO), sterile
-
Culture medium for hPSCs
-
Phosphate-buffered saline (PBS)
-
hPSCs cultured on appropriate matrix (e.g., Matrigel)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of KP-1 Stock Solution: Prepare a 1 mM stock solution of KP-1 in sterile DMSO. Store at -20°C, protected from light.
-
Cell Culture: Culture hPSCs according to standard protocols until they are ready for imaging. To induce differentiation for comparative analysis, treat a subset of cells with an appropriate differentiation-inducing agent (e.g., retinoic acid).
-
Preparation of Staining Solution: Dilute the 1 mM KP-1 stock solution in pre-warmed culture medium to a final concentration of 1-4 µM.
-
Cell Staining: Remove the culture medium from the hPSCs and add the KP-1 staining solution.
-
Incubation: Incubate the cells for 1-4.5 hours at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or culture medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Undifferentiated hPSC colonies will exhibit bright green fluorescence, while differentiated cells will show significantly reduced or no fluorescence.
Protocol 2: Flow Cytometry Analysis of Pluripotency
This protocol enables the quantitative analysis of pluripotent and differentiated cells in a mixed population using flow cytometry.
Materials:
-
This compound (KP-1)
-
DMSO, sterile
-
Culture medium for hPSCs
-
Cell dissociation reagent (e.g., Accutase)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Preparation of KP-1 Stock Solution: Prepare a 1 mM stock solution of KP-1 in sterile DMSO. Store at -20°C, protected from light.
-
Cell Preparation:
-
Culture hPSCs and, if desired, a differentiated control population.
-
Harvest the cells by treating with a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Count the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Staining: Add the 1 mM KP-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubation: Incubate the cell suspension for 3 hours at 37°C in a CO2 incubator, protected from light.
-
Washing:
-
Add 5 volumes of flow cytometry buffer to the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use an unstained cell sample to set the baseline fluorescence.
-
The KP-1 positive population (undifferentiated cells) will show a distinct shift in fluorescence intensity compared to the KP-1 negative population (differentiated cells).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in differentiated cells | Incomplete differentiation | Ensure differentiation protocols are optimized and validated with other markers. |
| Cell death leading to non-specific staining | Use a viability dye to exclude dead cells from the analysis. | |
| Weak or no signal in undifferentiated cells | Incorrect filter set on the microscope | Use a standard FITC/GFP filter set. |
| KP-1 degradation | Store the KP-1 stock solution protected from light and avoid repeated freeze-thaw cycles. | |
| Low probe concentration or short incubation time | Optimize the KP-1 concentration and incubation time for your specific cell line and culture conditions. | |
| Cell clumping during flow cytometry | Incomplete cell dissociation | Ensure a single-cell suspension is achieved. Consider adding DNase I to the dissociation buffer. |
Conclusion
This compound provides a robust and straightforward method for monitoring the pluripotency of human stem cells. Its simple staining protocol and clear distinction between undifferentiated and differentiated cells make it an ideal tool for routine quality control and for tracking the efficiency of differentiation protocols. By incorporating this compound into your workflow, you can enhance the reliability and reproducibility of your stem cell research.
Application Notes and Protocols for Kyoto Probe 1: A Fluorescent Tool for Quality Control of Pluripotent Stem Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The maintenance of pluripotency is a critical aspect of human pluripotent stem cell (hPSC) research and development. Spontaneous differentiation within a culture can lead to variability in experimental outcomes and pose safety risks in therapeutic applications. Kyoto Probe 1 (KP-1) is a fluorescent probe that selectively identifies undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), making it a valuable tool for the quality control of PSC cultures.[1][2] This document provides detailed application notes and protocols for the use of KP-1 in assessing the pluripotency of hPSC cultures.
Principle of Action: The selectivity of KP-1 for pluripotent stem cells is based on the differential expression of ATP-binding cassette (ABC) transporters.[1][2] Undifferentiated hPSCs exhibit repressed expression of the ABCB1 (MDR1) and ABCG2 (BCRP) transporters.[1] These transporters are responsible for the efflux of KP-1 from the cell. In their absence, KP-1 is retained within the cytoplasm and localizes to the mitochondria of undifferentiated cells, resulting in bright green fluorescence. In contrast, differentiated cells express higher levels of ABCB1 and ABCG2, which actively pump KP-1 out of the cell, leading to significantly lower fluorescence.
Quantitative Data Summary
The following tables summarize the key specifications of this compound and provide a comparative overview of its fluorescence in different cell types.
Table 1: this compound (KP-1) Specifications
| Property | Value | Reference |
| Alternative Names | KP1, BioTracker™ 529 Green Pluripotent Stem Cell Dye | |
| Chemical Name | 9-(4-Fluorophenyl)-3-imino-3H-xanthen-6-amine trifluoroacetate | |
| Molecular Weight | 418.35 | |
| Excitation Maximum (λex) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (φ) | 0.45 | |
| Cell Permeability | Yes | |
| Subcellular Localization | Mitochondria in undifferentiated iPS/ES cells | |
| Storage | Store at -20°C, protect from light |
Table 2: Comparative Fluorescence of this compound in Human Pluripotent and Differentiated Cells (Hypothetical Data for Illustrative Purposes)
| Cell Type | Pluripotency Status | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| Human iPSCs | Pluripotent | 8500 |
| Human ESCs | Pluripotent | 8200 |
| Human Fibroblasts | Differentiated | 150 |
| hiPSC-derived Cardiomyocytes | Differentiated | 250 |
| hiPSC-derived Neural Stem Cells | Differentiated | 300 |
Note: The MFI values are hypothetical and for illustrative purposes to demonstrate the expected differential staining. Actual values will vary depending on the instrument, settings, and specific cell lines used.
Signaling Pathways and Experimental Workflows
Signaling Pathway of KP-1 Efflux
The differential retention of this compound is primarily governed by the expression of ABC transporters. In pluripotent stem cells, the expression of ABCB1 and ABCG2 is repressed, leading to probe accumulation. Upon differentiation, the expression of these transporters is upregulated, resulting in the active efflux of KP-1. The regulation of ABCB1 and ABCG2 in hPSCs is complex and can be influenced by various signaling pathways and microRNAs. For instance, in hESCs, the expression of ABCG2 mRNA is detectable, but the protein is often absent in the undifferentiated state. This translational repression is partly mediated by microRNAs such as hsa-miR-519c and hsa-miR-520h. Upon differentiation, the levels of these miRNAs decrease, allowing for the translation of ABCG2 protein.
References
Application Notes and Protocols: Combining Kyoto Probe 1 with other Pluripotency Markers for Robust Stem Cell Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate characterization of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is fundamental for research, drug development, and regenerative medicine. Pluripotency is a dynamic state governed by a complex network of transcription factors and cell surface markers. While individual markers are indicative of pluripotency, a combination of markers provides a more robust and reliable assessment of the undifferentiated state.
Kyoto Probe 1 (KP-1) is a fluorescent probe that selectively stains the mitochondria of live human PSCs.[1] Its accumulation in undifferentiated cells is due to the low expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which are responsible for its efflux in differentiated cells.[1] This unique mechanism makes KP-1 a valuable tool for monitoring pluripotency in real-time.
These application notes provide detailed protocols for combining KP-1 with established pluripotency markers, including the core transcription factors OCT4, SOX2, and NANOG, as well as the cell surface antigens SSEA-4 and TRA-1-60. By employing a multi-marker approach using techniques such as live-cell imaging, immunocytochemistry, and flow cytometry, researchers can gain a comprehensive understanding of the pluripotency status of their stem cell cultures.
Core Pluripotency Markers
A combination of markers targeting different cellular compartments provides a comprehensive assessment of the pluripotent state.
| Marker | Cellular Location | Function/Significance |
| This compound (KP-1) | Mitochondria (in live cells) | Accumulates in undifferentiated PSCs due to low ABC transporter expression, enabling live-cell monitoring of pluripotency.[1] |
| OCT4 (POU5F1) | Nucleus | A key transcription factor essential for the establishment and maintenance of pluripotency.[2] |
| SOX2 | Nucleus | A transcription factor that acts in concert with OCT4 to regulate the expression of pluripotency-related genes. |
| NANOG | Nucleus | A homeodomain-containing transcription factor crucial for maintaining pluripotency and self-renewal. |
| SSEA-4 | Cell Surface | A globo-series glycosphingolipid expressed on the surface of human ESCs and iPSCs. |
| TRA-1-60 | Cell Surface | A keratin sulfate proteoglycan epitope present on the surface of undifferentiated human PSCs. |
Experimental Workflows
Logical Relationship of Combined Marker Analysis
The following diagram illustrates the synergistic approach of using KP-1 in conjunction with traditional pluripotency markers.
Caption: Workflow for combining KP-1 with other pluripotency markers.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from combined marker analysis. These values are illustrative and may vary depending on the specific cell line and culture conditions.
Table 1: Expected Co-expression by Flow Cytometry
| Marker Combination | Expected Percentage of Double-Positive Cells in a Healthy Pluripotent Culture |
| KP-1 and SSEA-4 | > 90% |
| KP-1 and TRA-1-60 | > 90% |
| SSEA-4 and OCT4 | > 95% |
| TRA-1-60 and NANOG | > 95% |
Table 2: Quantitative Gene Expression Analysis (RT-qPCR)
| Gene | Relative Expression in KP-1 High vs. KP-1 Low Population (Fold Change) |
| POU5F1 (OCT4) | > 10-fold increase |
| SOX2 | > 10-fold increase |
| NANOG | > 10-fold increase |
| DPPA4 | > 8-fold increase |
| GDF3 | > 8-fold increase |
Experimental Protocols
Protocol 1: Sequential Live-Cell Staining with this compound and Immunocytochemistry for OCT4/NANOG
This protocol allows for the initial identification of pluripotent colonies by live-cell imaging with KP-1, followed by confirmation of nuclear pluripotency marker expression via immunocytochemistry.
Materials:
-
Human pluripotent stem cells (hPSCs) cultured on appropriate matrix-coated plates
-
This compound (KP-1)
-
DMSO
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Donkey Serum, 1% BSA in PBS)
-
Primary antibodies: Rabbit anti-OCT4, Mouse anti-NANOG
-
Secondary antibodies: Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Mouse Alexa Fluor 647
-
DAPI or Hoechst 33342 nuclear stain
-
Mounting medium
Procedure:
-
Live-Cell Staining with KP-1:
-
Prepare a 1 mM stock solution of KP-1 in DMSO.
-
Dilute the KP-1 stock solution to a final working concentration of 1 µM in pre-warmed complete culture medium.
-
Aspirate the old medium from the hPSC culture and add the KP-1 containing medium.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Wash the cells twice with pre-warmed culture medium.
-
Image the live, KP-1 stained cells using a fluorescence microscope with appropriate filters (Excitation/Emission: ~515/529 nm).[1]
-
-
Fixation:
-
After live-cell imaging, aspirate the culture medium and gently wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibodies (anti-OCT4 and anti-NANOG) to their optimal concentrations in Blocking Buffer.
-
Aspirate the blocking solution and add the primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst 33342 solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount a coverslip over the cells using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal or high-resolution fluorescence microscope.
-
Acquire images in separate channels for KP-1, OCT4, NANOG, and the nuclear stain.
-
Merge the images to visualize co-localization.
-
Signaling Pathway of Core Pluripotency Factors
The following diagram depicts the interconnected regulatory network of the core pluripotency transcription factors OCT4, SOX2, and NANOG.
Caption: Core transcriptional circuitry of pluripotency.
Protocol 2: Multiplex Flow Cytometry for KP-1 and Cell Surface Markers (SSEA-4, TRA-1-60)
This protocol enables the simultaneous quantification of live, KP-1 positive cells and the expression of cell surface pluripotency markers.
Materials:
-
hPSC culture
-
Enzyme-free cell dissociation buffer (e.g., Accutase)
-
Complete culture medium
-
FACS Buffer (PBS with 2% FBS and 1 mM EDTA)
-
This compound (KP-1)
-
Fluorochrome-conjugated antibodies: PE-conjugated anti-SSEA-4, APC-conjugated anti-TRA-1-60
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest hPSCs by incubating with an enzyme-free dissociation buffer until cells detach.
-
Quench the dissociation buffer with complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS Buffer.
-
Count the cells and adjust the concentration to 1x10^6 cells/mL.
-
-
KP-1 Staining:
-
Add KP-1 to the cell suspension at a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with cold FACS Buffer.
-
-
Antibody Staining:
-
Resuspend the cells in 100 µL of cold FACS Buffer.
-
Add the PE-conjugated anti-SSEA-4 and APC-conjugated anti-TRA-1-60 antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS Buffer.
-
-
Viability Staining and Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of cold FACS Buffer containing a viability dye.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting KP-1 (or a spectrally similar dye like FITC/Alexa Fluor 488), PE, and APC.
-
Set up appropriate single-color controls for compensation.
-
Gate on live, single cells and analyze the co-expression of KP-1, SSEA-4, and TRA-1-60.
-
Flow Cytometry Gating Strategy
The following diagram outlines a typical gating strategy for the analysis of KP-1 and cell surface markers.
Caption: Gating strategy for multiplex flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak KP-1 Signal | Insufficient incubation time or concentration. | Optimize KP-1 concentration (0.5-2 µM) and incubation time (1-3 hours). |
| High expression of ABC transporters. | The cells may be differentiating. Confirm with other pluripotency markers. | |
| High Background in ICC | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use a higher concentration of serum in the blocking buffer. |
| Non-specific secondary antibody binding. | Use pre-adsorbed secondary antibodies. Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Spectral Overlap in Flow Cytometry | Inadequate compensation. | Prepare single-color controls for each fluorophore and run a compensation matrix. |
| Choice of fluorophores. | Use a spectral viewer to select fluorophores with minimal emission overlap. For dyes with significant overlap, assign them to markers that are not co-expressed on the same cell population. |
Conclusion
The combination of this compound with traditional pluripotency markers provides a powerful and comprehensive approach to characterizing pluripotent stem cells. The protocols outlined in these application notes offer detailed methodologies for live-cell imaging, immunocytochemistry, and flow cytometry, enabling researchers to confidently assess the undifferentiated state of their stem cell cultures. The use of a multi-marker strategy is crucial for ensuring the quality and reliability of PSCs in research and downstream applications.
References
Application Notes and Protocols for Live-Cell Imaging with Kyoto Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that facilitates the selective identification of undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), through live-cell imaging and flow cytometry.[1] Its unique mechanism of action allows it to accumulate specifically in the mitochondria of these undifferentiated cells.
Mitochondria are highly dynamic organelles that constantly undergo fusion, fission, and transport to maintain cellular homeostasis, energy production, and signaling. The study of these mitochondrial dynamics is crucial for understanding normal cellular physiology, disease pathogenesis, and the effects of therapeutic agents.
This document provides detailed application notes and protocols for the primary use of this compound in identifying pluripotent stem cells. It also includes a general protocol for the analysis of mitochondrial dynamics, for which other probes are more commonly used, to serve as a guide for researchers interested in this area of study.
Mechanism of Action of this compound
The selectivity of this compound for undifferentiated hPSCs is not due to a direct binding to pluripotency markers, but rather to a difference in cellular efflux mechanisms between pluripotent and differentiated cells. The process is as follows:
-
Cellular Uptake: KP-1 is a cell-permeable small molecule that can enter both pluripotent and differentiated cells.
-
Mitochondrial Accumulation: Once inside the cell, KP-1 localizes to the mitochondria.
-
Differential Efflux: The key to its selectivity lies in the expression of ATP-binding cassette (ABC) transporters.[2]
-
In Differentiated Cells: These cells typically express high levels of ABC transporters such as ABCB1 (also known as Multi-Drug Resistance Protein 1, MDR1) and ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[2][3][4] These transporters actively pump KP-1 out of the cell, preventing its accumulation and significant fluorescent signal.
-
In Undifferentiated hPSCs: The expression of ABCB1 and ABCG2 is repressed. This lack of efflux machinery leads to the retention and accumulation of KP-1 within the mitochondria, resulting in a strong and specific fluorescent signal.
-
This differential retention mechanism makes KP-1 a valuable tool for monitoring the pluripotent state of stem cell cultures.
Figure 1: Mechanism of selective labeling of hPSCs by this compound.
Application Note 1: Identification and Quality Control of Human Pluripotent Stem Cells
Primary Application: The most robust and validated application of this compound is for the real-time identification and quality control of live, unfixed hPSC colonies. It allows researchers to distinguish between undifferentiated and spontaneously differentiated cells within a culture. This is critical for maintaining high-quality stem cell lines for research and downstream applications like drug development and regenerative medicine.
Advantages:
-
Live-Cell Compatible: Allows for the assessment of pluripotency without fixing and killing the cells.
-
Rapid Staining: The protocol is quick, often requiring only a 30-minute to a few hours incubation period.
-
High Selectivity: Effectively distinguishes between pluripotent cells and feeder cells or differentiated progeny.
-
Simple Workflow: Does not require antibodies or genetic modification.
Considerations for Use in Mitochondrial Dynamics:
While KP-1 localizes to mitochondria, its suitability for studying mitochondrial dynamics (i.e., continuous processes of fission, fusion, and motility) has not been extensively documented. Such studies require long-term time-lapse imaging, which places stringent demands on a fluorescent probe:
-
Photostability: The probe must resist photobleaching over many exposures to excitation light.
-
Low Phototoxicity: The excitation light and the probe itself should not induce cellular stress or damage, which can alter mitochondrial morphology and behavior, leading to artifacts.
Researchers interested in using KP-1 for mitochondrial dynamics should first perform validation experiments to characterize its photostability and phototoxicity under their specific imaging conditions and compare its performance to established probes for mitochondrial dynamics, such as MitoTracker dyes or fluorescent protein reporters.
Data Presentation
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 515 nm | Goryo Chemical |
| Emission Maximum | 529 nm | Goryo Chemical |
| Quantum Yield | 0.45 | Goryo Chemical |
| Color | Green | Goryo Chemical |
| Cell Permeability | Yes |
Table 2: Representative Quantitative Data from a Mitochondrial Morphology Analysis
This table presents example parameters that can be quantified in a mitochondrial dynamics study. This data is representative and not generated using this compound.
| Condition | Mitochondrial Area (µm²) | Mitochondrial Count (per cell) | Aspect Ratio (Length/Width) | Form Factor (Perimeter²/4π*Area) |
| Control | 0.45 ± 0.05 | 85 ± 10 | 3.5 ± 0.8 | 2.8 ± 0.6 |
| Drug A (Fission Inducer) | 0.20 ± 0.03 | 150 ± 20 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Drug B (Fusion Inducer) | 0.95 ± 0.12 | 40 ± 8 | 7.2 ± 1.5 | 5.5 ± 1.1 |
Values are represented as mean ± standard deviation. Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Staining of Live Human Pluripotent Stem Cells with this compound
This protocol is adapted from methodologies for identifying undifferentiated hPSCs.
Materials:
-
This compound (KP-1)
-
DMSO (for stock solution)
-
Culture medium appropriate for hPSCs
-
hPSCs cultured on feeder cells or in feeder-free conditions
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Prepare KP-1 Staining Solution:
-
Prepare a stock solution of KP-1 in DMSO (e.g., 1 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the KP-1 stock solution in pre-warmed (37°C) hPSC culture medium to a final working concentration. A typical starting concentration is 1-2 µM. The optimal concentration may vary depending on the cell line and culture conditions and should be determined empirically.
-
-
Cell Staining:
-
Aspirate the old medium from the hPSC culture dish.
-
Add the KP-1 staining solution to the cells. Ensure the entire cell surface is covered.
-
Incubate the cells for 30 minutes to 3 hours at 37°C in a CO₂ incubator. Incubation time may need optimization.
-
(Optional) For cleaner images, you can perform a wash step by replacing the staining solution with fresh, pre-warmed culture medium before imaging.
-
-
Live-Cell Imaging:
-
Place the culture dish on the stage of a fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).
-
Using a suitable objective (e.g., 10x or 20x for colony overview), bring the cells into focus using brightfield or phase-contrast imaging.
-
Switch to the fluorescence channel (Excitation: ~515 nm, Emission: ~529 nm).
-
Acquire images. Undifferentiated hPSC colonies should exhibit bright green fluorescence, while differentiated cells and feeder cells should show minimal signal.
-
Figure 2: Experimental workflow for staining hPSCs with this compound.
Protocol 2: General Protocol for Live-Cell Imaging of Mitochondrial Dynamics
This is a general protocol using a common mitochondrial dye like MitoTracker™ Red CMXRos, as its use for dynamic studies is well-established.
Materials:
-
MitoTracker™ Red CMXRos (or other suitable dye for mitochondrial dynamics)
-
DMSO
-
Appropriate cell culture medium (phenol red-free medium is recommended for imaging)
-
Cells of interest cultured on glass-bottom dishes suitable for high-resolution microscopy
-
Confocal or spinning-disk microscope with an environmental chamber and time-lapse capabilities
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of MitoTracker™ in DMSO.
-
Dilute the stock solution in pre-warmed, serum-free medium to a final working concentration of 50-200 nM. The optimal concentration should be as low as possible to minimize phototoxicity while still providing a good signal-to-noise ratio.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed medium.
-
Add the MitoTracker™ staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Aspirate the staining solution and wash the cells twice with pre-warmed, complete culture medium (phenol red-free recommended).
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Time-Lapse Imaging:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Locate a field of view with healthy cells exhibiting a clear mitochondrial network.
-
Set up the time-lapse acquisition parameters. This is a critical step to balance temporal resolution with phototoxicity.
-
Time Interval: Acquire images every 5-30 seconds for fast dynamics (fission/fusion) or every 1-5 minutes for slower processes.
-
Duration: Image for 10-60 minutes or as required by the experiment.
-
Light Exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal.
-
-
Begin the time-lapse acquisition.
-
-
Data Analysis:
-
The resulting image series can be analyzed using software like ImageJ/Fiji with plugins such as the Mitochondrial Network Analysis (MiNA) toolset.
-
Quantify parameters such as those listed in Table 2 (mitochondrial number, length, area, network branching) for each time point or condition.
-
Signaling Pathways Regulating Mitochondrial Dynamics
Mitochondrial fission and fusion are controlled by a complex set of signaling pathways, primarily involving large GTPases. Visualizing these processes is a key goal of mitochondrial imaging.
-
Mitochondrial Fusion: This process involves the merging of two mitochondria. It is mediated by Mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane. Fusion is generally promoted by energy demand and helps mitigate stress by allowing functional complementation between mitochondria.
-
Mitochondrial Fission: This is the division of one mitochondrion into two. The key protein is the Dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the mitochondrial surface. Fission is crucial for mitochondrial inheritance during cell division and for the removal of damaged mitochondria (mitophagy). The activity of Drp1 is tightly regulated by post-translational modifications, such as phosphorylation. For example, phosphorylation at Ser616 by kinases like CDK1 and MAPK promotes fission, while phosphorylation at Ser637 by PKA can inhibit it.
Figure 3: Key signaling pathways in mitochondrial dynamics.
References
- 1. Kyoto Probe (KP-1) Human stem (iPS/ES) cells detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 2. researchgate.net [researchgate.net]
- 3. ABC transporters: the power to change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of ABC transporters: general lessons from structural and functional studies of an antigenic peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kyoto Probe 1 in High-Throughput Screening of Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and monitoring of live human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1] Its utility in high-throughput screening (HTS) stems from its ability to distinguish between pluripotent and differentiated cells, providing a robust tool for the discovery of novel compounds that maintain, induce, or disrupt pluripotency. These application notes provide detailed protocols for the use of this compound in HTS workflows, guidance on data analysis, and an overview of the underlying biological principles.
Mechanism of Action
The selectivity of this compound for pluripotent stem cells is based on the differential expression and activity of ATP-binding cassette (ABC) transporters.[1] In differentiated cells, the ABC transporters ABCB1 (MDR1) and ABCG2 (BCRP) are highly expressed and actively efflux KP-1 from the cells.[1] Conversely, in pluripotent stem cells, the expression of these transporters is repressed, leading to the accumulation of KP-1 within the mitochondria.[1] This differential retention results in a strong fluorescent signal exclusively in undifferentiated hPSCs.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 515 nm | [1] |
| Emission Maximum | 529 nm | |
| Quantum Yield | 0.45 | |
| Molecular Weight | 418.35 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Cellular Localization | Mitochondria |
Table 2: Comparison of Pluripotency Markers
| Feature | This compound | Anti-SSEA-4 Antibody | Anti-Oct4 Antibody |
| Cell Viability | Live cells | Live or Fixed cells | Fixed cells |
| Staining Procedure | Single-step incubation | Multi-step with secondary antibody | Multi-step with permeabilization and secondary antibody |
| Readout | Fluorescence intensity | Fluorescence intensity | Fluorescence intensity |
| High-Throughput Amenability | Excellent | Good | Moderate |
| Mechanism | Differential efflux by ABC transporters | Surface antigen binding | Nuclear transcription factor binding |
Table 3: Representative HTS Assay Parameters and Quality Metrics
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for high-throughput screening. |
| Seeding Density | 2,000 - 5,000 cells/well | Optimized for monolayer confluence and health. |
| Compound Concentration | 10 µM (initial screen) | A common starting concentration for primary screens. |
| This compound Concentration | 1 - 5 µM | Optimal concentration should be determined empirically. |
| Incubation Time (KP-1) | 1 - 3 hours | Sufficient for probe uptake and differential efflux. |
| Signal-to-Background (S/B) Ratio | > 5 | Ratio of the mean signal of positive controls (pluripotent) to negative controls (differentiated). |
| Z'-Factor | ≥ 0.5 | Indicates excellent assay quality suitable for HTS. |
Experimental Protocols
Protocol 1: Preparation of Reagents and Cells for HTS
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Cell Culture: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel or Vitronectin) in a feeder-free medium (e.g., mTeSR™1). Maintain cultures at 37°C and 5% CO2.
-
Cell Dissociation: For plating, dissociate hPSCs into single cells using a gentle cell dissociation reagent (e.g., Accutase).
-
Cell Plating: Seed the single-cell suspension into 384-well, black-walled, clear-bottom imaging plates coated with an appropriate matrix. Plate cells at a pre-optimized density to achieve a uniform monolayer.
Protocol 2: High-Throughput Screening for Modulators of Pluripotency
This protocol is designed for a high-content screening platform with automated liquid handling and imaging capabilities.
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer small molecules from a compound library to the 384-well cell plates. Include appropriate controls:
-
Negative Control: DMSO vehicle.
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Positive Control (Maintenance): A known pluripotency-maintaining cocktail (e.g., medium with FGF2 and TGF-β inhibitors).
-
Positive Control (Differentiation): A known differentiation-inducing agent (e.g., BMP4 or retinoic acid).
-
-
Compound Incubation: Incubate the cells with the compounds for a duration sufficient to induce changes in pluripotency (typically 48-72 hours).
-
This compound Staining: a. Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 2 µM). b. Using an automated liquid handler, add the this compound working solution to each well. c. Incubate the plates for 1-3 hours at 37°C, protected from light.
-
(Optional) Nuclear Staining: Add a live-cell nuclear stain (e.g., Hoechst 33342) to each well for cell segmentation and counting.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for this compound (Excitation/Emission: ~515/529 nm) and the nuclear stain. Acquire multiple fields of view per well to ensure robust data.
Protocol 3: Data Analysis Workflow
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Image Segmentation: Use image analysis software to identify and segment individual cells based on the nuclear stain.
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Fluorescence Quantification: Measure the mean fluorescence intensity of this compound within the cytoplasm or whole-cell area of each segmented cell.
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Per-Well Data Aggregation: Calculate the average this compound intensity per well.
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Normalization: Normalize the data to the plate controls. For a screen identifying pluripotency-maintaining compounds, normalize to the positive (maintenance) and negative (DMSO) controls.
-
Hit Identification: Identify "hits" based on a predefined statistical cutoff (e.g., > 3 standard deviations from the mean of the negative controls).
-
Quality Control: Calculate the Z'-factor for each plate to ensure data quality. The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σp and μp are the standard deviation and mean of the positive control, and σn and μn are the standard deviation and mean of the negative control. A Z'-factor ≥ 0.5 is considered excellent for HTS.
Mandatory Visualizations
References
Application Notes and Protocols: Demonstrating Differential Retention of Kyoto Probe 1 in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kyoto Probe 1 (KP-1) is a fluorescent probe that enables the selective identification and visualization of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). The selectivity of KP-1 is based on the differential expression of ATP-binding cassette (ABC) transporters in pluripotent versus differentiated cells. Pluripotent stem cells exhibit low expression of specific ABC transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), leading to the retention of KP-1 within the mitochondria. In contrast, differentiated cells actively expel the probe via these transporters.
This key feature allows for the use of KP-1 in monitoring the pluripotency of stem cell cultures and in identifying differentiated cells. The following protocol describes a "washout" procedure to demonstrate the differential retention of KP-1, a process that relies on the inherent biological activity of the cells rather than a chemical removal agent. This application note provides a detailed methodology for this procedure, presents representative data, and illustrates the underlying mechanism and workflow.
Signaling Pathway of this compound
The differential labeling of cells by this compound is determined by the activity of ABC transporters. In pluripotent stem cells, the genes encoding for certain ABC transporters are repressed, leading to the accumulation and retention of KP-1. Differentiated cells, however, express these transporters at higher levels, resulting in the active efflux of the probe from the cells.
Caption: Mechanism of KP-1 differential retention.
Experimental Protocol: KP-1 Washout for Fluorescence Retention Analysis
This protocol details the steps to label cells with this compound and subsequently wash the cells to observe the differential fluorescence retention between pluripotent and differentiated cell populations.
Materials:
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This compound (KP-1)
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DMSO (for KP-1 stock solution)
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Complete cell culture medium appropriate for the cell types being used
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Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C[1][2]
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Adherent pluripotent stem cells and a differentiated cell line cultured in appropriate vessels (e.g., 96-well plate, chambered slides)
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Incubator (37°C, 5% CO2)
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Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~515/529 nm)
Procedure:
-
KP-1 Stock Solution Preparation: Prepare a 5 mM stock solution of KP-1 by dissolving it in DMSO. Store any unused stock solution according to the manufacturer's instructions.
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Working Solution Preparation: Dilute the KP-1 stock solution in a complete cell culture medium to a final working concentration of 1-2 µM.
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Cell Staining:
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Aspirate the existing culture medium from the cells.
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Add the KP-1 working solution to the cells, ensuring the entire cell monolayer is covered.
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Incubate the cells for 1-3 hours at 37°C in a 5% CO2 incubator.
-
-
Washout Procedure:
-
Carefully aspirate the KP-1 containing medium from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed HBSS or PBS to the vessel. For a 96-well plate, use approximately 100 µL per well.
-
Aspirate the wash buffer.
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Repeat the wash step one more time to ensure the removal of any unbound probe.
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Add fresh, pre-warmed complete culture medium to the cells.
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-
Imaging and Analysis:
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Immediately after the washout, acquire the initial fluorescence images (Time 0).
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Return the cells to the incubator and acquire images at subsequent time points (e.g., 1, 3, 6, and 24 hours) to monitor fluorescence retention.
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Quantify the mean fluorescence intensity of the cells at each time point.
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Experimental Workflow
The following diagram outlines the key steps in the KP-1 washout experiment for analyzing differential fluorescence retention.
Caption: Workflow for KP-1 washout experiment.
Data Presentation
The following table presents representative quantitative data from a KP-1 washout experiment, demonstrating the differential fluorescence retention in human induced pluripotent stem cells (hiPSCs) versus a differentiated cell line (e.g., fibroblasts).
| Time Post-Washout (Hours) | Mean Fluorescence Intensity (Arbitrary Units) - hiPSCs | Mean Fluorescence Intensity (Arbitrary Units) - Differentiated Cells |
| 0 | 1500 | 1450 |
| 1 | 1480 | 950 |
| 3 | 1450 | 400 |
| 6 | 1400 | 150 |
| 24 | 1300 | 50 |
Note: The data presented are for illustrative purposes and actual results may vary depending on the cell lines and experimental conditions used.
Conclusion
The protocol described provides a reliable method for demonstrating the differential retention of this compound in pluripotent versus differentiated cells. This characteristic is a direct consequence of the differential expression of ABC transporters. By following this washout procedure, researchers can effectively use KP-1 to assess the pluripotency of stem cell cultures and to distinguish them from their differentiated progeny. This method is a valuable tool for quality control in stem cell research and for applications in regenerative medicine and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Kyoto Probe 1 Staining in iPSC Colonies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing weak Kyoto Probe 1 (KP-1) staining in induced pluripotent stem cell (iPSC) colonies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound staining signal weak or absent in my iPSC colonies?
Weak or absent KP-1 staining can result from several factors related to cell health, probe handling, and imaging parameters. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Weak KP-1 Staining
Caption: Troubleshooting workflow for weak this compound staining.
Q2: Could the issue be with the pluripotency of my iPSCs?
Yes, this is a primary consideration. KP-1 selectively stains undifferentiated pluripotent stem cells.
-
Spontaneous Differentiation: iPSC colonies can undergo spontaneous differentiation, particularly at the edges or in dense cultures. Differentiated cells express higher levels of ATP-binding cassette (ABC) transporters, which actively pump KP-1 out of the cell, resulting in a weak or negative signal.
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Loss of Pluripotency: Suboptimal culture conditions can lead to a general loss of pluripotency across the culture. It is advisable to confirm the expression of other pluripotency markers, such as OCT4, SOX2, or TRA-1-60, through immunocytochemistry if you consistently observe weak KP-1 staining.
Q3: How critical are the concentration and incubation time for this compound?
These parameters are crucial for achieving optimal staining.
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Concentration: A suboptimal concentration of KP-1 can lead to a faint signal. The recommended starting concentration is typically around 2 µM.[1] You may need to optimize this for your specific cell line and culture conditions.
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Incubation Time: A standard incubation time of 3 hours is recommended.[1] Shorter incubation times may not allow for sufficient accumulation of the probe in the mitochondria of pluripotent cells.
Q4: Can my imaging setup affect the quality of the this compound signal?
Absolutely. Incorrect microscope settings are a common source of weak fluorescent signals.
-
Filter Sets: Ensure that you are using the correct filter set for KP-1. The probe has an excitation maximum of approximately 515 nm and an emission maximum of around 529 nm.
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Exposure and Gain: You may need to adjust the exposure time and gain on your microscope to enhance the signal. However, be cautious of over-saturating the image, which can lead to a loss of detail.
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Photobleaching: KP-1, like other fluorophores, is susceptible to photobleaching. Minimize the exposure of your stained cells to the excitation light before imaging. Using an anti-fade mounting medium can also help if you are imaging fixed cells, though KP-1 is primarily for live-cell imaging.
Mechanism of this compound Action
The selectivity of this compound for undifferentiated iPSCs is based on the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2.
Caption: Mechanism of selective KP-1 staining in iPSCs.
Detailed Experimental Protocol for this compound Staining
This protocol is intended for the live-cell staining of iPSC colonies.
Materials:
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This compound (KP-1)
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Dimethyl sulfoxide (DMSO)
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iPSC culture medium
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Preparation of KP-1 Stock Solution:
-
Dissolve 10 µg of KP-1 in 4.8 µL of DMSO to create a 5 mM stock solution.
-
Note: If you prefer to avoid DMSO, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.
-
-
Cell Culture:
-
Culture iPSC colonies on a suitable matrix (e.g., Matrigel or feeder cells) in a glass-bottom dish appropriate for live-cell imaging to reduce autofluorescence.
-
-
Preparation of Staining Solution:
-
Dilute the 5 mM KP-1 stock solution in your iPSC culture medium to a final working concentration of 2 µM.
-
-
Staining:
-
Aspirate the old medium from your iPSC culture and add the 2 µM KP-1 staining solution.
-
Incubate the cells for 3 hours at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
After incubation, replace the staining solution with fresh iPSC culture medium or HBSS.
-
Observe the cells using a fluorescence microscope with the appropriate filter set (Excitation: ~515 nm, Emission: ~529 nm).
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| KP-1 Stock Solution | 5 mM in DMSO | Store at -20°C, protected from light. It is recommended to use the DMSO solution fresh. |
| KP-1 Working Concentration | 2 µM in culture medium | May require optimization depending on the cell line. |
| Incubation Time | 3 hours | Ensure sufficient time for probe accumulation. |
| Excitation Wavelength | ~515 nm | Optimal for KP-1 excitation. |
| Emission Wavelength | ~529 nm | Wavelength of maximum emission for KP-1. |
References
Technical Support Center: Optimizing Experiments with Kyoto Probe 1
Welcome to the technical support center for Kyoto Probe 1 (KP-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (KP-1) is a fluorescent probe designed to specifically identify and distinguish live human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), from their differentiated counterparts. Its mechanism relies on the differential expression and activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).
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In pluripotent stem cells: The expression of these ABC transporters is repressed. As a result, KP-1, which is cell-permeable, is retained within the cells and accumulates in the mitochondria, leading to a bright fluorescent signal.
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In differentiated cells: These cells express higher levels of ABCB1 and ABCG2 transporters, which actively pump KP-1 out of the cell. This efflux mechanism prevents the probe from accumulating, resulting in significantly lower fluorescence.
This selective retention allows for the clear identification of pluripotent cells in a mixed population.
Q2: What are the spectral properties of this compound?
This compound is a green-emitting fluorescent dye. Its spectral characteristics are summarized below:
| Parameter | Wavelength (nm) |
| Maximum Excitation (λabs) | 515 |
| Maximum Emission (λem) | 529 |
Q3: Can this compound be used for both live-cell imaging and flow cytometry?
Yes, this compound is suitable for both live-cell imaging and flow cytometry applications. It allows for the real-time monitoring and quantification of pluripotent stem cells in a population.
Q4: Is this compound compatible with feeder-dependent and feeder-free hPSC cultures?
Yes, this compound can be used in both feeder-dependent and feeder-free culture systems. However, it is important to be aware that some feeder cells may exhibit their own autofluorescence, which could contribute to background signal.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can be a significant issue in experiments utilizing this compound, potentially masking the specific signal from pluripotent stem cells and leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of high background.
Problem 1: High background fluorescence across the entire field of view.
This is often indicative of issues with the probe concentration, incubation time, or washing steps.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Probe concentration is too high. | Perform a concentration titration to determine the optimal working concentration for your specific cell line and experimental conditions. Start with a range of concentrations below and above the recommended starting concentration. | Reduced non-specific binding and a better signal-to-noise ratio. |
| Incubation time is too long. | Reduce the incubation time. While longer incubation can increase signal, it may also lead to higher background. Test a time course to find the optimal balance. | Decreased accumulation of the probe in non-target cells and cellular compartments. |
| Inadequate washing. | Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound probe. | Lower background fluorescence from residual probe in the imaging medium. |
| Autofluorescence from culture medium. | Use a phenol red-free imaging medium during the staining and imaging process. Phenol red is a known source of background fluorescence. | Significant reduction in background fluorescence originating from the medium. |
Problem 2: Non-specific staining of differentiated cells or feeder cells.
If you observe significant fluorescence in cells that should be negative for this compound, it may be due to factors affecting the probe's efflux mechanism or cell health.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Reduced ABC transporter activity in differentiated/feeder cells. | Ensure that the culture conditions are optimal for the health and function of your differentiated and feeder cells. Factors such as nutrient depletion or oxidative stress can impact transporter activity. | Healthy differentiated/feeder cells will more efficiently efflux the probe, leading to lower background staining. |
| Presence of dead or dying cells. | Dead cells have compromised membrane integrity and can non-specifically take up fluorescent dyes. Use a viability dye to distinguish and exclude dead cells from your analysis. | Elimination of false-positive signals from dead cells. |
| High cell confluence. | Overly confluent cultures may have altered cellular metabolism and transporter expression. Ensure cells are seeded at an appropriate density and are in a healthy growth phase during the experiment.[1] | More consistent and specific staining patterns. |
| Autofluorescence of feeder cells. | Image a sample of unstained feeder cells to determine their intrinsic fluorescence. If significant, consider using a feeder-free culture system or computational methods like spectral unmixing to subtract the feeder cell signal. | Clearer distinction between the signal from pluripotent stem cells and the feeder layer. |
Problem 3: Diffuse or punctate background fluorescence not associated with cells.
This type of background can arise from the probe itself or the imaging setup.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Probe aggregation. | Ensure the probe is fully dissolved in high-quality, anhydrous DMSO before further dilution in aqueous buffers. Vortex thoroughly. Prepare fresh dilutions for each experiment. | Reduced fluorescent aggregates in the imaging medium. |
| Contaminated reagents or buffers. | Use fresh, sterile, and high-purity buffers and media for all steps of the experiment. | Elimination of background from fluorescent contaminants. |
| Non-optimal imaging settings. | Optimize microscope settings, including laser power, exposure time, and detector gain, to maximize the signal from your positive cells while minimizing background noise. Use the lowest laser power and exposure time that provide a good signal to reduce phototoxicity and photobleaching. | Improved signal-to-noise ratio and reduced phototoxicity. |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live human pluripotent stem cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete hPSC culture medium (phenol red-free recommended for imaging)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Culture: Culture hPSCs on a suitable matrix (e.g., Matrigel or feeder cells) in glass-bottom imaging dishes to the desired confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light and moisture.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, phenol red-free hPSC culture medium to the desired final working concentration (typically 0.5 - 2 µM).
-
Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 1-3 hours at 37°C and 5% CO2, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free culture medium or PBS.
-
Imaging: Add fresh, pre-warmed, phenol red-free culture medium to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission: ~515/529 nm).
Protocol 2: Flow Cytometry Analysis with this compound
This protocol outlines the steps for staining hPSCs with this compound for analysis by flow cytometry.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete hPSC culture medium
-
Cell dissociation reagent (e.g., Accutase)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Viability dye (optional but recommended)
Procedure:
-
Cell Preparation: Harvest hPSCs by treating with a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Cell Counting: Count the cells and determine the viability.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the 1 mM stock solution in complete hPSC culture medium to the desired final working concentration (typically 0.5 - 2 µM).
-
Cell Staining: Resuspend the cell pellet in the staining solution at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 1-3 hours at 37°C and 5% CO2, protected from light.
-
Washing: After incubation, wash the cells 2-3 times with flow cytometry staining buffer.
-
Viability Staining (Optional): If using a viability dye, follow the manufacturer's protocol for staining.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in flow cytometry staining buffer and analyze on a flow cytometer using the appropriate laser and emission filters for green fluorescence. Remember to include proper controls, such as unstained cells and single-color controls for compensation if performing multi-color analysis.
Data Presentation
Table 1: Comparison of Live-Cell Fluorescent Probes for Pluripotency
| Probe | Target | Excitation (nm) | Emission (nm) | Signal-to-Noise Ratio | Advantages | Disadvantages |
| This compound | ABC Transporter Activity | 515 | 529 | High | Specific for human PSCs, live-cell compatible, simple protocol. | Potential for background from feeder cells or dead cells. |
| CDy1 | Undisclosed | ~488 | ~520 | High | Live-cell compatible, can be used for cell sorting. | Mechanism not fully elucidated. |
| BDL-E5 | Undisclosed (BODIPY-based) | 578 | 599 | High | Detects early reprogramming, live-cell compatible. | Newer probe, less literature available. |
| TRA-1-60/81 Antibodies | Surface Antigens | Varies with conjugate | Varies with conjugate | Variable | Well-established markers of pluripotency. | Requires antibody staining, may affect cell behavior. |
| Alkaline Phosphatase Live Stains | Enzyme Activity | Varies | Varies | Moderate to High | Targets a key pluripotency marker. | Can have lower specificity than other markers. |
Visualizations
References
Kyoto probe 1 photostability issues and solutions
Welcome to the technical support center for Kyoto Probe 1 (KP-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential photostability issues and to offer solutions for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (KP-1) is a fluorescent probe used for the selective identification and imaging of undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It allows for the distinction between pluripotent and differentiated cells in live-cell imaging and flow cytometry applications.
Q2: What is the mechanism of action for this compound?
A2: KP-1 is a cell-permeable dye that preferentially accumulates in the mitochondria of undifferentiated hPSCs. This selectivity is due to the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are highly expressed in differentiated cells and actively pump KP-1 out. In hPSCs, the expression of these transporters is repressed, leading to the retention and accumulation of the probe.
Q3: What are the spectral properties of this compound?
A3: this compound is a green fluorescent dye with the following approximate spectral characteristics:
-
Excitation Maximum: 515 nm
-
Emission Maximum: 529 nm
Q4: What is photobleaching and can it affect my experiments with this compound?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[1] While specific data on the photostability of this compound is not extensively published, like most organic fluorescent dyes, it is susceptible to photobleaching, especially with prolonged or high-intensity light exposure during time-lapse imaging. This can result in a gradual decrease in signal intensity over the course of an experiment.
Q5: How can I minimize photobleaching when using this compound?
A5: To minimize photobleaching, you should optimize your imaging parameters and consider using antifade reagents. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[2][3]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[3][4]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.
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Use Antifade Reagents: Commercially available live-cell antifade reagents can be added to the imaging medium to reduce the rate of photobleaching.
-
Choose a Sensitive Detector: Using a highly sensitive camera or detector on your microscope will allow you to use lower excitation light levels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Incorrect filter set | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of KP-1 (Ex/Em: ~515/529 nm). |
| Low probe concentration | Verify that the final concentration of KP-1 in your cell culture medium is within the recommended range (typically 1-2 µM). |
| Insufficient incubation time | Ensure that you have incubated the cells with KP-1 for the recommended duration (e.g., 1-3 hours) to allow for sufficient uptake and accumulation. |
| Cell type is not pluripotent | Confirm that the cells you are imaging are indeed undifferentiated pluripotent stem cells. KP-1 is actively pumped out of differentiated cells. |
| Issues with probe storage | KP-1 should be stored protected from light and moisture. Ensure the probe has been stored correctly and has not degraded. |
| Cell health is compromised | Poor cell viability can affect probe uptake and retention. Ensure your cells are healthy before and during the experiment. |
Issue 2: Rapid Decrease in Signal Intensity (Photobleaching)
| Possible Cause | Solution |
| Excessive laser power | Reduce the laser power to the minimum level required for a clear signal. |
| Long exposure times | Decrease the camera exposure time. |
| Frequent image acquisition | For time-lapse imaging, increase the interval between frames. |
| Absence of antifade reagent | Consider adding a live-cell compatible antifade reagent to your imaging medium. |
| High levels of reactive oxygen species (ROS) | The imaging process itself can generate ROS, which can accelerate photobleaching. Antifade reagents help to scavenge these ROS. |
Issue 3: High Background Fluorescence
| Possible Cause | Solution |
| Excessive probe concentration | Use the recommended concentration of KP-1. Higher concentrations can lead to non-specific binding and higher background. |
| Incomplete removal of unbound probe | After incubation, wash the cells with fresh culture medium or a suitable buffer to remove any unbound probe before imaging. |
| Autofluorescence from cell culture medium | Use a phenol red-free imaging medium, as phenol red can contribute to background fluorescence. |
| Autofluorescence from cells or culture vessel | Some cell types or plasticware can have inherent autofluorescence. Use high-quality, low-fluorescence imaging dishes or plates. |
Quantitative Data Summary
| Strategy | Mechanism of Action | Expected Impact on Photostability | Considerations |
| Reduce Laser Power | Decreases the rate of fluorophore excitation and subsequent photodestruction. | High | May reduce signal-to-noise ratio. |
| Reduce Exposure Time | Minimizes the duration of light exposure per image. | High | May require a more sensitive detector to maintain signal quality. |
| Increase Imaging Interval | Reduces the cumulative light exposure over time. | High | Dependent on the temporal resolution required for the experiment. |
| Use Antifade Reagents | Scavenge reactive oxygen species that cause photodegradation. | Medium to High | Ensure compatibility with live cells and your specific experimental conditions. |
| Use a More Sensitive Detector | Allows for the use of lower excitation light levels. | Indirectly High | Hardware-dependent solution. |
Experimental Protocols
Detailed Protocol for Staining and Imaging with this compound to Minimize Photobleaching
This protocol provides a general guideline. Optimal conditions may vary depending on the cell line and imaging system.
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Cell Preparation:
-
Culture human pluripotent stem cells on a suitable substrate (e.g., feeder cells or Matrigel) in a glass-bottom imaging dish.
-
Ensure cells are healthy and in a proliferative state.
-
-
Preparation of KP-1 Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the stock solution in pre-warmed, phenol red-free cell culture medium to a final working concentration of 1-2 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and add the KP-1 staining solution.
-
Incubate the cells for 1-3 hours at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging medium (phenol red-free) to remove unbound probe.
-
-
Imaging (Confocal Microscopy):
-
Microscope Setup:
-
Use a confocal microscope equipped with a sensitive detector (e.g., a cooled PMT or HyD detector).
-
If available, use an environmental chamber to maintain cells at 37°C and 5% CO2.
-
-
Excitation and Emission:
-
Set the excitation wavelength to ~515 nm.
-
Set the emission detection range to ~525-575 nm.
-
-
Minimizing Photobleaching:
-
Laser Power: Start with a very low laser power (e.g., 0.1-1%) and gradually increase only until a clear signal is observed.
-
Detector Gain: Adjust the detector gain to optimize the signal, rather than increasing the laser power.
-
Pinhole: Set the pinhole to 1-1.5 Airy units for a good balance of confocality and signal intensity.
-
Scan Speed: Use a moderate scan speed. Very slow scanning can increase photobleaching per frame.
-
Exposure Time: For time-lapse imaging, use the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Imaging Interval: Set the time interval between acquisitions to be as long as experimentally permissible.
-
Region of Interest (ROI): If possible, image a smaller ROI to reduce scan time and light exposure.
-
-
Image Acquisition:
-
Acquire images using the optimized settings.
-
For time-lapse experiments, monitor the signal intensity over time to assess the degree of photobleaching.
-
-
-
(Optional) Use of Antifade Reagents:
-
If significant photobleaching is observed, consider adding a commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox) to the imaging medium according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for minimizing photostability issues with this compound.
References
Technical Support Center: Optimizing Kyoto Probe 1 Incubation for hESC Staining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Kyoto Probe 1 (KP-1) for staining human embryonic stem cells (hESCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's selective staining of hESCs?
A1: this compound (KP-1) is a fluorescent probe that selectively labels human pluripotent stem cells (hPSCs), including hESCs.[1][2][3] Its selectivity is primarily due to the differential expression of ATP-binding cassette (ABC) transporters.[1] Undifferentiated hESCs have repressed expression of certain ABC transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP), which are responsible for effluxing KP-1 from the cell. In contrast, differentiated cells express these transporters, which actively pump KP-1 out, resulting in a lack of fluorescence. The probe localizes to the mitochondria in undifferentiated iPS/ES cells.
Q2: What is the recommended starting concentration and incubation time for KP-1 with hESCs?
A2: Based on published studies, a starting concentration of 1 µM to 2 µM KP-1 is recommended. Incubation times can vary from 1 to 4.5 hours. A common starting point is a 3-hour incubation. However, the optimal time can depend on the specific hESC line, cell density, and culture conditions.
Q3: Can KP-1 be used for both live-cell imaging and flow cytometry?
A3: Yes, KP-1 is suitable for both live-cell imaging and flow cytometry applications to distinguish between undifferentiated and differentiated cells.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal in hESC Colonies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for sufficient probe accumulation. Try increasing the incubation time in increments (e.g., 2, 3, and 4 hours) to determine the optimal duration for your specific hESC line and experimental conditions. |
| Low KP-1 Concentration | The concentration of KP-1 may be too low. While the recommended range is 1-2 µM, you can perform a titration to find the optimal concentration for your cells. |
| Cell Health | Poor cell health can affect probe uptake and retention. Ensure that your hESC cultures are healthy and free of differentiation before starting the experiment. |
| Incorrect Filter Sets/Imaging Settings | Ensure the excitation and emission settings on your microscope are appropriate for KP-1. The probe has an excitation maximum at approximately 515 nm and an emission maximum around 529 nm. |
| Photobleaching | Excessive exposure to excitation light can cause photobleaching. Minimize light exposure, use a lower laser power, and consider using an anti-fade mounting medium if applicable for your imaging setup. |
Issue 2: High Background Fluorescence or Staining of Differentiated Cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excessive Incubation Time | Over-incubation can lead to non-specific staining. If you observe high background, try reducing the incubation time. |
| High KP-1 Concentration | A high probe concentration can contribute to non-specific binding and background fluorescence. Consider reducing the KP-1 concentration. |
| Incomplete Wash Steps | Ensure that the cells are thoroughly washed with fresh medium or a suitable buffer like HBSS after incubation to remove any unbound probe. |
| Autofluorescence | Some culture media components or dead cells can be autofluorescent. Image your cells in a phenol red-free medium and ensure you are imaging healthy, viable cells. Using glass-bottom dishes is recommended to reduce autofluorescence. |
Experimental Protocols
Standard Protocol for KP-1 Staining of hESCs for Live-Cell Imaging
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (KP-1)
-
DMSO (for stock solution)
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hESC culture medium
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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hESCs cultured on appropriate matrix (e.g., Matrigel or feeder cells)
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Glass-bottom imaging dishes
Procedure:
-
Prepare KP-1 Stock Solution: Dissolve KP-1 in DMSO to prepare a 5 mM stock solution.
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Prepare Staining Solution: Dilute the KP-1 stock solution in pre-warmed hESC culture medium to a final working concentration of 1-2 µM.
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Cell Culture: Ensure your hESCs are healthy and at the desired confluency in a glass-bottom dish suitable for live-cell imaging.
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Incubation: Aspirate the existing culture medium from the cells and add the KP-1 staining solution. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. A starting incubation time of 3 hours is recommended.
-
Wash: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed culture medium or HBSS to remove unbound probe.
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Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~515 nm/~529 nm).
Data Presentation
Table 1: Summary of KP-1 Incubation Conditions from Literature
| Application | Cell Type | KP-1 Concentration | Incubation Time | Reference |
| Fluorescence Microscopy | hESCs | 1 mM | 2 hours | |
| Flow Cytometry | hiPSCs & Feeder Cells | 2 mM | 3 hours | |
| Fluorescence Microscopy | hiPSC Colony | 4 mM | 4.5 hours | |
| Flow Cytometry | hESCs & Differentiated Cells | 1 mM | 1 hour | |
| Live Cell Imaging | Human iPS Cells | 2 µM | 3 hours |
Visualizations
Caption: Mechanism of KP-1 selective staining in hESCs.
Caption: Experimental workflow for KP-1 staining of hESCs.
Caption: Troubleshooting logic for KP-1 staining issues.
References
Technical Support Center: Kyoto Probe 1 (KP-1) in Co-culture Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Kyoto Probe 1 (KP-1) in co-culture systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KP-1) and how does it work?
A1: this compound (KP-1) is a fluorescent probe that selectively stains the mitochondria of live human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its mechanism relies on the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). These transporters are highly expressed in differentiated cells and actively pump KP-1 out, resulting in low fluorescence. In contrast, hPSCs have repressed expression of these transporters, leading to the accumulation and bright fluorescent staining of KP-1 in their mitochondria.[1]
Q2: Can KP-1 be used to distinguish pluripotent and differentiated cells in a co-culture system?
A2: Yes, KP-1 is designed for this purpose. In a co-culture of hPSCs and differentiated cells (e.g., fibroblasts), hPSCs should exhibit bright green fluorescence, while the differentiated cells should show minimal fluorescence. However, the success of this application depends on proper experimental technique and optimization.
Q3: Why am I seeing high background fluorescence in my differentiated cells (non-specific binding)?
A3: High background in differentiated cells can be due to several factors:
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Suboptimal Probe Concentration: Using too high a concentration of KP-1 can lead to its accumulation in differentiated cells, overwhelming the capacity of the ABC transporters.
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Insufficient Incubation Time: While a sufficient incubation time is needed for uptake in hPSCs, excessively long incubation might lead to non-specific mitochondrial staining in differentiated cells.
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Cell Health: Unhealthy or dying differentiated cells may have compromised ABC transporter function, leading to probe retention.
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Autofluorescence: Some cell types naturally exhibit higher autofluorescence. It is important to include an unstained control to assess this.[2]
Q4: Can I use KP-1 for flow cytometry in a co-culture system?
A4: Yes, KP-1 is suitable for flow cytometry to quantify the proportion of hPSCs in a mixed cell population.[3] Proper gating strategies are crucial to distinguish between brightly stained hPSCs, dimly stained or negative differentiated cells, and cellular debris.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Differentiated Cells
| Possible Cause | Recommended Solution |
| KP-1 concentration is too high. | Perform a concentration titration to determine the optimal KP-1 concentration for your specific co-culture system. Start with the recommended concentration (e.g., 1 µM) and test a range of lower concentrations (e.g., 0.1 µM, 0.5 µM). |
| Incubation time is too long. | Optimize the incubation time. While the standard protocol suggests 1-3 hours, shorter incubation times (e.g., 30-60 minutes) may be sufficient to label hPSCs while minimizing background in differentiated cells. |
| Inadequate washing. | After incubation with KP-1, wash the cells thoroughly with pre-warmed culture medium or a suitable buffer (e.g., HBSS) to remove excess probe. Increase the number and duration of wash steps if high background persists. |
| Compromised health of differentiated cells. | Ensure that the differentiated cells in your co-culture are healthy and viable. Use a viability dye to assess cell health. Unhealthy cells may not efficiently efflux the probe. |
| Autofluorescence of differentiated cells. | Image an unstained control sample of your co-culture using the same imaging settings to determine the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing or choose a different fluorescent channel if possible. |
Issue 2: Weak or No Signal in Pluripotent Stem Cells
| Possible Cause | Recommended Solution |
| KP-1 concentration is too low. | If you have titrated the concentration down to reduce background, you may have gone too low. Ensure you are using a concentration that provides a bright signal in your positive control (hPSCs only). |
| Incubation time is too short. | Ensure sufficient incubation time for the probe to accumulate in the mitochondria of hPSCs. The recommended 1-3 hours is a good starting point. |
| Incorrect filter sets or imaging settings. | Verify that you are using the correct excitation and emission filters for KP-1 (Excitation max: ~515 nm, Emission max: ~529 nm). Optimize imaging parameters such as exposure time and laser power. |
| Probe degradation. | KP-1 is light-sensitive. Protect the stock solution and staining solution from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Low expression of pluripotency-associated factors. | If the hPSCs are starting to differentiate, they may upregulate ABC transporter expression, leading to weaker KP-1 staining. Ensure your hPSC culture conditions are optimal for maintaining pluripotency. |
Quantitative Data Summary
The following table provides an illustrative example of quantitative data that could be obtained from a flow cytometry experiment using KP-1 to distinguish human iPSCs from fibroblasts in a co-culture.
| Cell Type | KP-1 Staining Condition | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio* | Percentage of KP-1 Positive Cells |
| Human iPSCs (monoculture) | 1 µM KP-1, 1 hr | 15,000 | 150 | 98% |
| Fibroblasts (monoculture) | 1 µM KP-1, 1 hr | 100 | 1 | 2% |
| Co-culture (1:1 ratio) | 1 µM KP-1, 1 hr | Gated Population 1: 14,500Gated Population 2: 120 | 1451.2 | 49% |
*Signal-to-Noise Ratio is calculated as the MFI of the stained sample divided by the MFI of the unstained control.
Note: This is a hypothetical data table for illustrative purposes. Actual results may vary depending on the cell lines, experimental conditions, and instrumentation used.
Experimental Protocols
Detailed Protocol for Staining a Co-culture of Human iPSCs and Feeder Fibroblasts with this compound
Materials:
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Co-culture of human iPSCs and feeder fibroblasts (e.g., mouse embryonic fibroblasts)
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This compound (KP-1)
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DMSO
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Culture medium for iPSCs
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Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
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Glass-bottom imaging dishes or plates suitable for fluorescence microscopy
Procedure:
-
Preparation of KP-1 Stock Solution:
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Dissolve 10 µg of KP-1 in 4.8 µL of DMSO to prepare a 5 mM stock solution.
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Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Staining Solution:
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On the day of the experiment, thaw an aliquot of the KP-1 stock solution.
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Dilute the 5 mM stock solution in pre-warmed iPSC culture medium to a final working concentration of 1 µM. Note: The optimal concentration may need to be determined empirically and can range from 0.1 to 2 µM.
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Staining:
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Aspirate the culture medium from the co-culture dish.
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Add the KP-1 staining solution to the cells, ensuring the entire cell monolayer is covered.
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Incubate the cells for 1-3 hours at 37°C in a 5% CO2 incubator. Note: The optimal incubation time may need to be determined empirically.
-
-
Washing:
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Aspirate the staining solution.
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Wash the cells 2-3 times with pre-warmed iPSC culture medium or HBSS to remove the excess probe.
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-
Imaging:
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Add fresh pre-warmed culture medium or HBSS to the cells.
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Image the cells using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation at ~490-515 nm and emission at ~520-550 nm).
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Acquire both fluorescence and brightfield images to correlate the KP-1 signal with cell morphology.
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Visualizations
Signaling Pathway of ABC Transporter Regulation
This diagram illustrates the simplified signaling pathways that regulate the expression of ABCB1 and ABCG2 transporters, which are responsible for the efflux of this compound from differentiated cells. In pluripotent stem cells, the expression of these transporters is repressed.
Experimental Workflow for KP-1 Staining in Co-culture
This workflow outlines the key steps for successful staining of a co-culture system with this compound.
Troubleshooting Logic for High Background
This diagram provides a logical approach to troubleshooting high background fluorescence when using this compound in co-culture systems.
References
impact of cell density on Kyoto probe 1 staining efficiency
Welcome to the technical support center for Kyoto Probe 1 (KP-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of KP-1 and to troubleshoot common issues encountered during experiments, with a particular focus on the impact of cell density on staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (KP-1) for identifying human pluripotent stem cells (hPSCs)?
A1: this compound is a fluorescent probe that selectively stains human pluripotent stem cells (hPSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[1][2] Its selectivity is based on the differential expression of ATP-binding cassette (ABC) transporters.[1] Undifferentiated hPSCs have low expression of the ABC transporters ABCB1 and ABCG2. When KP-1, a cell-permeable dye, enters these cells, it is not efficiently pumped out and accumulates in the mitochondria, resulting in a strong fluorescent signal. In contrast, differentiated cells express higher levels of these transporters, which actively efflux KP-1 from the cell, leading to significantly lower fluorescence.
Q2: What is the recommended concentration and incubation time for KP-1 staining?
A2: The recommended starting concentration for KP-1 is 2 µM with an incubation time of 3 hours. However, optimal conditions can vary depending on the specific cell line and experimental setup. It is advisable to perform a titration of the KP-1 concentration and optimize the incubation time for your particular cell type.
Q3: Can cell density affect the staining efficiency of this compound?
A3: Yes, cell density can potentially have a significant impact on KP-1 staining efficiency. The staining intensity of KP-1 is dependent on its retention within the cell, which is controlled by the activity of ABC transporters. Research has shown that the expression of some ABC transporters can be influenced by cell density. For instance, in certain cell types, lower cell densities have been associated with increased expression of ABC transporters. An upregulation of these transporters could lead to increased efflux of KP-1 and consequently, a weaker fluorescent signal, even in pluripotent stem cells. Conversely, very high cell densities can lead to issues such as increased background fluorescence and difficulty in imaging individual cells. Therefore, optimizing cell density is crucial for reliable and reproducible KP-1 staining.
Q4: Can KP-1 be used for both fluorescence microscopy and flow cytometry?
A4: Yes, this compound is suitable for both live-cell imaging with a fluorescence microscope and for quantitative analysis using flow cytometry.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during KP-1 staining experiments, with a focus on problems related to cell density.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Suboptimal Cell Density (Too Low): At low cell densities, the expression of ABC transporters may be upregulated, leading to increased efflux of KP-1. | - Increase the seeding density of your cells to promote cell-cell contact. - Culture cells to a higher confluency (e.g., 70-80%) before staining. |
| 2. Suboptimal Probe Concentration or Incubation Time: The concentration of KP-1 may be too low, or the incubation time may be too short for sufficient uptake and accumulation. | - Perform a titration to find the optimal KP-1 concentration for your cell line. - Increase the incubation time, monitoring for any signs of cytotoxicity. | |
| 3. Cell Differentiation: The cells may have started to differentiate, leading to increased expression of ABC transporters and subsequent efflux of the probe. | - Ensure that your hPSC culture conditions are optimal for maintaining pluripotency. - Co-stain with a known pluripotency marker (e.g., SSEA-4) to confirm the status of your cells. | |
| 4. Incorrect Imaging Settings: The excitation and emission wavelengths on the microscope or flow cytometer are not correctly set for KP-1. | - Use an excitation wavelength of around 515 nm and detect emission at approximately 529 nm. | |
| High Background Fluorescence | 1. Suboptimal Cell Density (Too High): Very high cell confluency can lead to an increase in background signal and make it difficult to distinguish individual cells. | - Seed cells at a lower density to achieve a sub-confluent monolayer. - Ensure proper washing steps to remove unbound probe. |
| 2. Excessive Probe Concentration: Using too high a concentration of KP-1 can lead to non-specific binding and high background. | - Titrate the KP-1 concentration to find the lowest effective concentration with a good signal-to-noise ratio. | |
| 3. Autofluorescence: Some cell culture media components or the cells themselves can exhibit autofluorescence. | - Use phenol red-free media during the staining and imaging process. - Include an unstained control to assess the level of autofluorescence. | |
| Uneven or Patchy Staining | 1. Heterogeneous Cell Population: The culture may contain a mix of pluripotent and differentiated cells, resulting in patchy staining. | - Co-stain with a pluripotency marker to identify undifferentiated colonies. - Improve hPSC culture techniques to maintain a more homogeneous population. |
| 2. Cell Density Variation within a Colony: In some cases, cells at the edge of a colony may stain differently than those in the center, potentially due to differences in cell-cell contact and transporter expression. | - Analyze staining patterns in relation to colony morphology. - For quantitative analysis by flow cytometry, ensure complete dissociation of colonies into a single-cell suspension. | |
| 3. Uneven Probe Distribution: The KP-1 solution may not have been evenly distributed across the cells. | - Gently swirl the culture dish after adding the KP-1 solution to ensure even mixing. |
Experimental Protocols
Protocol for Optimizing Cell Density for this compound Staining
This protocol provides a framework for determining the optimal cell density for KP-1 staining in your specific experimental setup.
Materials:
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Human pluripotent stem cells (hPSCs)
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Appropriate hPSC culture medium
-
This compound (KP-1)
-
DMSO
-
Phenol red-free culture medium
-
Multi-well culture plates (e.g., 24-well or 96-well)
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Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your hPSCs.
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Seed the cells in a multi-well plate at a range of densities. A suggested range to test is from 20% to 90% confluency. For example, in a 24-well plate, you could seed wells to achieve approximately 20%, 40%, 60%, and 80% confluency the next day.
-
Culture the cells overnight to allow for attachment and spreading.
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This compound Staining:
-
Prepare a 2 µM working solution of KP-1 in pre-warmed, phenol red-free hPSC culture medium.
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Aspirate the old medium from the cells and gently add the KP-1 staining solution.
-
Incubate the cells for 3 hours at 37°C and 5% CO2, protected from light.
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-
Washing and Imaging:
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Aspirate the staining solution and wash the cells twice with pre-warmed, phenol red-free medium.
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Add fresh phenol red-free medium to the wells.
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For Fluorescence Microscopy: Image the cells using appropriate filter sets for KP-1 (Excitation/Emission: ~515 nm / ~529 nm). Capture images from multiple fields for each cell density.
-
For Flow Cytometry: Dissociate the cells into a single-cell suspension according to your standard protocol. Analyze the fluorescence intensity on a flow cytometer.
-
-
Data Analysis:
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Microscopy: Qualitatively and quantitatively assess the fluorescence intensity and signal-to-noise ratio at each cell density.
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Flow Cytometry: Compare the mean fluorescence intensity (MFI) of the KP-1 positive population across the different cell densities.
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Determine the cell density that provides the strongest signal with the lowest background.
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Table 1: Example Data for Cell Density Optimization
| Seeding Density (cells/cm²) | Approximate Confluency (%) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 1 x 10⁴ | 20-30 | 500 | Low | Weak signal, potential for high probe efflux. |
| 3 x 10⁴ | 50-60 | 1500 | Moderate | Good signal, clear distinction between positive and negative cells. |
| 5 x 10⁴ | 70-80 | 2500 | High | Optimal. Strong, specific signal with low background. |
| 7 x 10⁴ | >90 | 2200 | Moderate | High background, difficulty in segmenting individual cells. |
Note: The values in this table are illustrative and will need to be determined experimentally.
Visualizations
Caption: Mechanism of this compound staining in hPSCs vs. differentiated cells.
Caption: Workflow for optimizing cell density for this compound staining.
Caption: Potential signaling influencing ABC transporter expression.
References
Kyoto probe 1 cytotoxicity and how to minimize it
Welcome to the technical support center for Kyoto Probe 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluorescent probe that selectively labels undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its selectivity is based on the differential expression and activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). In differentiated cells, these transporters are highly expressed and actively efflux the probe out of the cell, preventing fluorescent staining. In contrast, the expression of these transporters is repressed in hPSCs, leading to the accumulation of this compound within the mitochondria, resulting in bright fluorescence.
Q2: Is this compound cytotoxic?
A2: While this compound is designed for live-cell imaging and is generally considered to have low intrinsic toxicity, potential for cytotoxicity exists, as with any fluorescent probe used in living cells. The primary sources of potential cytotoxicity are not from the probe's chemical structure itself but are associated with the experimental conditions. These factors include:
-
Phototoxicity: Exposure to high-intensity excitation light can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and induce cell stress or death.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.
-
Mitochondrial Stress: Since this compound accumulates in the mitochondria of pluripotent stem cells, high concentrations or prolonged exposure could potentially interfere with mitochondrial function.
By optimizing the experimental protocol, these potential cytotoxic effects can be minimized.
Q3: How can I minimize the potential cytotoxicity of this compound?
A3: To minimize potential cytotoxicity, it is crucial to optimize several experimental parameters. Please refer to the detailed troubleshooting guide and experimental protocols below for specific recommendations on probe concentration, incubation time, imaging settings, and solvent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or signs of cellular stress (e.g., blebbing, detachment) after staining and imaging. | Phototoxicity: Excessive exposure to high-intensity excitation light. | - Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.- Minimize the exposure time for each image acquisition.- Reduce the frequency of image acquisition in time-lapse experiments.- Use a more sensitive camera to allow for lower light levels.- Consider using an anti-fade mounting medium for live cells if compatible with your experimental setup. |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the cell culture medium is too high. | - Ensure the final concentration of DMSO in the culture medium is 0.5% or lower. Ideally, aim for a concentration of 0.1% or less.- Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to the cell culture. | |
| High Probe Concentration: The concentration of this compound is too high, leading to mitochondrial overload and stress. | - Perform a titration experiment to determine the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio for your cell type and imaging system.- Start with a low concentration (e.g., 1 µM) and gradually increase if the signal is too weak. | |
| Prolonged Incubation Time: Leaving the probe on the cells for an extended period. | - Optimize the incubation time. For many cell types, a 1-3 hour incubation is sufficient.- Perform a time-course experiment to identify the shortest incubation time that yields optimal staining. | |
| Weak or no fluorescent signal in pluripotent stem cells. | Low Probe Concentration: The concentration of this compound is insufficient for detection. | - Increase the concentration of this compound in a stepwise manner (e.g., from 1 µM to 2 µM or higher) after confirming that lower concentrations are not effective. |
| Short Incubation Time: The probe has not had enough time to accumulate in the mitochondria. | - Extend the incubation time. Try incubating for up to 3 hours, and in some cases, longer incubations may be necessary, but be mindful of potential toxicity. | |
| Incorrect Imaging Settings: The microscope's excitation and emission filters are not correctly set for this compound. | - Ensure the imaging settings are appropriate for this compound (Excitation max: ~515 nm, Emission max: ~529 nm). | |
| Cell Health: The cells are not healthy, which can affect probe uptake and retention. | - Ensure you are working with a healthy, proliferating culture of pluripotent stem cells. | |
| High background fluorescence in differentiated cells. | Incomplete Efflux: The ABC transporters in the differentiated cells may not have had enough time to efflux the probe. | - Ensure a sufficient incubation period to allow for differential efflux. A co-culture with pluripotent stem cells should show a clear difference in fluorescence intensity.- If analyzing a pure population of differentiated cells, a low level of background fluorescence may be unavoidable. |
| High Probe Concentration: Using an excessively high concentration of the probe can lead to non-specific staining. | - Reduce the concentration of this compound. |
Experimental Protocols
Live-Cell Imaging of Human Pluripotent Stem Cells
This protocol is adapted from methodologies used in foundational studies of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
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Human pluripotent stem cells (hPSCs) cultured on a suitable matrix (e.g., Matrigel)
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Culture medium appropriate for hPSCs
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Imaging-compatible culture vessels (e.g., glass-bottom dishes)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution. A common stock concentration is 5 mM.
-
Note: To minimize DMSO cytotoxicity, it is advisable to make a concentrated stock solution so that the final dilution in the culture medium results in a DMSO concentration of ≤ 0.5%.
-
-
Cell Preparation:
-
Culture hPSCs in imaging-compatible vessels until they reach the desired confluency.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 2 µM.
-
Remove the existing culture medium from the cells and add the medium containing this compound.
-
Incubate the cells for 1 to 3 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Washing (Optional):
-
For some applications, washing the cells after incubation can help to reduce background fluorescence.
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Remove the staining solution and wash the cells once or twice with pre-warmed culture medium or a balanced salt solution like HBSS.
-
-
Imaging:
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Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~515 nm, Emission: ~529 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a clear signal.
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Flow Cytometry Analysis
Materials:
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This compound
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DMSO, sterile
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Single-cell suspension of the cell population to be analyzed
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Flow cytometry staining buffer (e.g., PBS with 2% FBS)
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells using a gentle dissociation method.
-
Count the cells and resuspend them in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
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Add this compound to the cell suspension to a final concentration of 1-2 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Analysis:
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., a blue laser at 488 nm or a green laser at 532 nm for excitation) and emission filter (e.g., a filter centered around 530 nm with a 30 nm bandpass).
-
Visualizations
inconsistent Kyoto probe 1 results between experiments
Welcome to the Technical Support Center for Kyoto Probe 1 (KP-1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results obtained using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (KP-1) is a fluorescent probe that selectively stains human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its selectivity is based on the differential expression of ATP-binding cassette (ABC) transporters. Undifferentiated hPSCs have low expression of transporters like ABCB1 and ABCG2, leading to the retention of KP-1 within the cells, where it localizes to the mitochondria. In contrast, differentiated cells express higher levels of these transporters, which actively efflux the probe, resulting in significantly lower fluorescence.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal spectral settings for this compound are:
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Excitation Maximum: ~515 nm
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Emission Maximum: ~529 nm
Q3: What is the recommended working concentration and incubation time for KP-1?
A typical starting point for KP-1 staining is a working concentration of 2 µM with an incubation time of 3 hours.[2][3] However, optimal conditions may vary depending on the cell line and experimental setup, so titration is recommended.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] For example, dissolving 10 µg of KP-1 in 4.8 µL of DMSO will yield a 5 mM stock solution. If DMSO is not suitable for your experiment, KP-1 can be dissolved in PBS (pH 7.4) at a concentration of 0.25 mg/mL or lower.
Troubleshooting Inconsistent this compound Results
Problem 1: Weak or No KP-1 Signal in Pluripotent Stem Cells
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | Titrate the KP-1 concentration. Start with the recommended 2 µM and test a range of concentrations (e.g., 0.5 µM to 5 µM) to find the optimal signal-to-noise ratio for your specific cell line. |
| Insufficient Incubation Time | Optimize the incubation time. While 3 hours is a standard recommendation, some cell lines may require longer incubation periods for sufficient probe uptake. Test a time course (e.g., 1, 3, 6, and 12 hours). |
| Incorrect Filter Sets/Imaging Parameters | Ensure that the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for KP-1's spectral profile (Ex: ~515 nm, Em: ~529 nm). |
| Spontaneous Differentiation of hPSCs | Inconsistent culture conditions can lead to spontaneous differentiation and subsequent upregulation of ABC transporters, causing KP-1 efflux. Carefully monitor cell morphology and pluripotency marker expression. Ensure consistent and optimal cell culture practices. |
| Cell Line-Specific Differences | Different hPSC lines may have varying basal levels of ABC transporter expression. What works for one cell line may need optimization for another. |
| Probe Degradation | Ensure the KP-1 stock solution has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions. |
Problem 2: High Background or Non-Specific Staining in Differentiated Cells
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Differentiation | The differentiated cell population may contain residual pluripotent cells. Co-stain with a pluripotency marker (e.g., Oct4, SSEA-4) to confirm the differentiation status of your culture. |
| Probe Concentration Too High | An excessively high concentration of KP-1 can lead to non-specific binding and background fluorescence. Perform a concentration titration to find the lowest concentration that still provides a robust signal in your pluripotent cells. |
| Insufficient Washing | After incubation with KP-1, ensure that the cells are washed thoroughly with fresh culture medium or a suitable buffer like HBSS to remove any unbound probe. |
| Autofluorescence | Some cell types or culture media can exhibit autofluorescence. Image an unstained control sample to assess the level of background fluorescence and adjust imaging parameters accordingly. Using phenol red-free media can also reduce background. |
| Inhibition of ABC Transporters | Certain compounds in your culture medium or experimental conditions could be inadvertently inhibiting the function of ABC transporters, leading to probe retention in differentiated cells. Review your experimental protocol for any potential inhibitors. |
Problem 3: Heterogeneous Staining Within a Pluripotent Stem Cell Colony
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Spontaneous Differentiation at the Colony Edge | In some culture systems, cells at the periphery of a colony may begin to differentiate. This can lead to a pattern of reduced KP-1 staining at the edges. |
| Phenotypic Changes within the Colony | Studies have shown that in some stem cell colonies, cells in the center may have a different phenotype compared to those at the border, potentially affecting KP-1 staining. For example, in mouse induced tissue-specific stem cell-pancreas (miTS-P) colonies, only the border cells were stained with KP-1. |
| Uneven Probe Access | In dense or multi-layered colonies, the probe may not have equal access to all cells. Ensure that the incubation volume is sufficient to cover the cells completely and consider gentle agitation during incubation. |
Experimental Protocols
Standard Protocol for Staining Human iPSCs with this compound
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Cell Preparation: Culture human iPSCs on a suitable matrix (e.g., SNL feeder cells or Matrigel) in a glass-bottom dish to minimize autofluorescence.
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KP-1 Stock Solution Preparation: Dissolve 10 µg of this compound in 4.8 µL of DMSO to make a 5 mM stock solution.
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Working Solution Preparation: Dilute the 5 mM stock solution in iPSC culture medium to a final working concentration of 2 µM.
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Staining: Remove the existing culture medium from the iPSCs and add the 2 µM KP-1 staining solution.
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Incubation: Incubate the cells for 3 hours at 37°C in a CO2 incubator.
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Washing: After incubation, remove the staining solution and wash the cells with fresh iPSC culture medium or an appropriate buffer (e.g., HBSS).
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Imaging: Observe the cells using a fluorescence microscope with filter sets appropriate for excitation at ~515 nm and emission at ~529 nm.
Visual Guides
This compound Mechanism of Action
Caption: Mechanism of this compound selectivity for pluripotent stem cells.
Troubleshooting Logic for Inconsistent KP-1 Staining
References
improving signal-to-noise ratio for Kyoto probe 1 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio (SNR) when using Kyoto Probe 1 (KP-1) for imaging pluripotent stem cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (KP-1) is a fluorescent probe that enables the specific detection of live human pluripotent stem cells (hPSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[1] Its mechanism relies on the differential activity of ABC transporters in pluripotent versus differentiated cells. KP-1 is cell-permeable and localizes to the mitochondria.[1] In hPSCs, where the expression of certain ABC transporters (like ABCB1 and ABCG2) is repressed, KP-1 is retained, resulting in a strong fluorescent signal. In differentiated cells, these transporters are active and eliminate the probe, leading to minimal fluorescence.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is approximately 515 nm, and its maximum emission occurs at around 529 nm.[1]
Q3: Is this compound suitable for live-cell imaging?
A3: Yes, this compound is designed for live-cell imaging applications.[1] It allows for the real-time monitoring of pluripotency in cell cultures.
Q4: Can I use this compound for flow cytometry?
A4: Yes, in addition to live-cell imaging, this compound is also suitable for use in flow cytometry to distinguish between undifferentiated and differentiated cells.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C, protected from light and moisture. It is recommended to use the DMSO stock solution fresh and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging that can affect the signal-to-noise ratio.
Issue 1: Weak or No Signal
If you are observing a weak fluorescent signal or no signal at all from your pluripotent stem cell colonies, consider the following potential causes and solutions.
Potential Causes and Solutions for Weak or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Probe Concentration | Titrate the KP-1 concentration. Start with the recommended 2 µM and test a range from 1 µM to 5 µM. | An increase in specific signal without a significant rise in background. |
| Insufficient Incubation Time | The standard incubation time is 3 hours. If the signal is weak, you can try extending the incubation period to 4-5 hours. | Enhanced probe uptake and a stronger fluorescent signal in pluripotent cells. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for KP-1's spectral profile (Ex: ~515 nm, Em: ~529 nm). | Maximized signal detection and reduced bleed-through from other light sources. |
| Low Percentage of Pluripotent Cells | Verify the pluripotency of your cell culture using an alternative method (e.g., marker expression analysis). | Confirmation of whether the weak signal is due to experimental conditions or the cell population itself. |
| Cell Health Issues | Ensure that the cells are healthy and not overly confluent before and during the staining procedure. | Healthy cells will maintain the necessary cellular functions for probe retention. |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your pluripotent stem cells. The following table outlines steps to mitigate this issue.
Potential Causes and Solutions for High Background
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound Probe | After incubation, wash the cells 2-3 times with fresh, pre-warmed culture medium or a buffered saline solution like HBSS. | Removal of residual probe from the medium and reduction of nonspecific background fluorescence. |
| Autofluorescence from Culture Vessel | Use imaging dishes with glass bottoms or low-autofluorescence plastic. | Minimized background signal originating from the culture vessel itself. |
| Autofluorescence from Culture Medium | Image cells in a phenol red-free medium, as phenol red can contribute to background fluorescence. | A noticeable decrease in the overall background intensity of your images. |
| Nonspecific Binding | Optimize the KP-1 concentration; using a concentration that is too high can lead to nonspecific binding. | A clearer distinction between the signal from pluripotent cells and the background. |
Issue 3: Photobleaching
Photobleaching is the light-induced degradation of a fluorophore, leading to a decrease in signal intensity over time. This is a critical consideration in time-lapse imaging.
Strategies to Minimize Photobleaching
| Strategy | Detailed Action | Rationale |
| Reduce Excitation Intensity | Use the lowest laser power or lamp intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light source. | Minimizes the rate of photochemical destruction of the KP-1 probe. |
| Minimize Exposure Time | Use the shortest possible camera exposure time that yields a clear image. | Reduces the total number of photons the sample is exposed to, thus preserving the fluorescent signal. |
| Optimize Image Acquisition Settings | For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest. | Allows the probe to recover from a triplet state and reduces the overall light exposure. |
| Use Antifade Reagents | For fixed-cell imaging (if applicable), use a mounting medium containing an antifade reagent. | These reagents scavenge reactive oxygen species that contribute to photobleaching. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for this compound
This protocol provides a step-by-step guide for staining live human pluripotent stem cells with this compound.
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Cell Culture: Culture human iPS or ES cells on a suitable substrate (e.g., feeder cells or feeder-free matrix) in a glass-bottom imaging dish.
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Probe Preparation:
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Prepare a 5 mM stock solution of this compound by dissolving 10 µg of the probe in 4.8 µL of DMSO.
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Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.
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Staining:
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Remove the existing culture medium from the cells.
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Add the 2 µM KP-1 staining solution to the cells.
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Incubate for 3 hours at 37°C in a CO2 incubator.
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Washing:
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Remove the staining solution.
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Wash the cells twice with pre-warmed culture medium or HBSS to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed culture medium (preferably phenol red-free) to the cells.
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Image the cells using a fluorescence microscope with filter sets appropriate for an excitation of ~515 nm and emission of ~529 nm.
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Protocol 2: Optimizing KP-1 Concentration for Improved SNR
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Cell Preparation: Plate pluripotent stem cells in multiple wells of a glass-bottom plate to allow for testing of different conditions.
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Prepare Staining Solutions: Create a series of KP-1 staining solutions with varying concentrations (e.g., 1 µM, 2 µM, 3 µM, 4 µM, and 5 µM) in pre-warmed culture medium.
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Staining and Incubation: Stain the cells in different wells with the various concentrations of KP-1 for 3 hours at 37°C.
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Washing: Wash all wells uniformly as described in the standard protocol.
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Image Acquisition:
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Image each well using identical microscope settings (e.g., excitation intensity, exposure time, camera gain).
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Include a negative control (unstained cells) to measure autofluorescence.
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Image Analysis:
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Use image analysis software to measure the mean fluorescence intensity of the pluripotent cell colonies (signal) and a background region in each condition.
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Calculate the signal-to-noise ratio (SNR = Signal / Background) for each concentration.
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The optimal concentration will be the one that provides the highest SNR.
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Visualizations
References
challenges in using Kyoto probe 1 with specific cell lines
Welcome to the technical support center for Kyoto Probe 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound with specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (KP-1) is a fluorescent probe that selectively identifies and labels undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2][3] Its primary application is to distinguish between pluripotent and differentiated cells in a mixed cell population, which is crucial for monitoring pluripotency, quality control of hPSC cultures, and for eliminating potentially tumorigenic undifferentiated cells before transplantation.[4][5]
Q2: How does this compound selectively stain undifferentiated hPSCs?
A2: The selectivity of this compound is based on the differential expression of ATP-binding cassette (ABC) transporters. Specifically, the ABC transporters ABCB1 (MDR1) and ABCG2 (BCRP) are responsible for the efflux of the probe from cells. In undifferentiated hPSCs, the expression of these transporters is repressed, leading to the accumulation of this compound within the cells. In contrast, differentiated cells express higher levels of these transporters, which actively pump the probe out of the cell, resulting in low or no fluorescence.
Q3: Where does this compound localize within the cell?
A3: In undifferentiated human iPS/ES cells, this compound localizes to the mitochondria.
Q4: Can this compound be used with cell lines other than human PSCs?
A4: While this compound is optimized for human pluripotent stem cells, it has been tested on other cell types with varying results. For instance, in mouse embryonic stem cells (mESCs) and mouse induced tissue-specific stem cells from the pancreas (miTS-P cells), the staining pattern and the specific ABC transporters involved in efflux may differ from those in human cells. It is essential to validate the performance of this compound for each specific cell line and species.
Q5: Is this compound suitable for both live-cell imaging and flow cytometry?
A5: Yes, this compound is suitable for both live-cell imaging and flow cytometry applications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining in Undifferentiated hPSCs | 1. Incorrect probe concentration: The concentration of this compound may be too low. 2. Short incubation time: The incubation period may not be sufficient for the probe to accumulate. 3. Cell health: The cells may be unhealthy or have started to differentiate. 4. Incorrect filter sets: The fluorescence microscope or flow cytometer may not be equipped with the appropriate filters for this compound (Excitation max ~515 nm, Emission max ~529 nm). | 1. Optimize probe concentration: Perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting concentration is 1 µM. 2. Optimize incubation time: Increase the incubation time. A typical incubation is for 1-3 hours. 3. Check cell culture: Ensure that the cells are healthy and pluripotent by checking their morphology and expression of pluripotency markers. 4. Verify instrument settings: Confirm that the excitation and emission filters are appropriate for the spectral properties of this compound. |
| High Background Staining in Differentiated Cells | 1. High probe concentration: The concentration of this compound may be too high, leading to non-specific binding. 2. Incomplete washing: Residual probe may remain after staining, contributing to background fluorescence. 3. Low expression of ABC transporters: The specific differentiated cell line may have naturally low expression of ABCB1 and ABCG2 transporters. | 1. Reduce probe concentration: Use a lower concentration of this compound. 2. Thorough washing: Ensure adequate washing steps after incubation to remove any unbound probe. 3. Validate cell line: Confirm the expression levels of ABCB1 and ABCG2 in your differentiated cell line. If expression is low, this compound may not be the ideal tool for distinguishing pluripotent cells in this specific context. |
| Heterogeneous Staining Within a Pluripotent Colony | 1. Spontaneous differentiation: Cells in the center of a dense colony may start to differentiate, leading to the loss of this compound staining. 2. Differential transporter expression: There might be inherent heterogeneity in the expression of ABC transporters within the pluripotent population. | 1. Monitor culture conditions: Maintain optimal culture conditions to prevent spontaneous differentiation. Passage cells before they become too dense. 2. Co-stain with pluripotency markers: Use other pluripotency markers (e.g., SSEA-4, Oct4) to confirm the pluripotency status of the unstained cells. |
| Phototoxicity or Photobleaching During Imaging | 1. Excessive light exposure: Prolonged exposure to excitation light can damage cells and cause the fluorescent signal to fade. | 1. Minimize light exposure: Use the lowest possible excitation intensity and exposure time required to obtain a clear image. 2. Use anti-fade reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. 3. Acquire images efficiently: Plan your imaging session to minimize the time cells are exposed to light. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture: Differences in cell passage number, density, or culture conditions can affect the physiological state of the cells and their response to the probe. 2. Probe stability: Improper storage of this compound can lead to its degradation. 3. Cell line misidentification or contamination: Using the wrong cell line or a contaminated one will lead to unreliable results. | 1. Standardize protocols: Maintain consistent cell culture practices and experimental procedures. 2. Proper storage: Store this compound as recommended by the manufacturer, protected from light and at the correct temperature. 3. Authenticate cell lines: Regularly authenticate your cell lines to ensure their identity and purity. |
Quantitative Data Summary
The following table summarizes the key optical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (Φ) | 0.45 | |
| Emission Color | Green |
Experimental Protocols
Protocol 1: Staining of Live Human Pluripotent Stem Cells for Fluorescence Microscopy
Materials:
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This compound
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Culture medium appropriate for the hPSC line
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
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Culture hPSCs on a suitable matrix (e.g., Matrigel-coated plates or feeder cells) until they reach the desired confluency.
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Prepare a working solution of this compound in the culture medium. The recommended starting concentration is 1 µM, but this should be optimized for your specific cell line.
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Aspirate the old medium from the cells and add the this compound working solution.
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Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
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After incubation, gently aspirate the staining solution.
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Wash the cells twice with pre-warmed PBS or culture medium to remove any unbound probe.
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Add fresh, pre-warmed culture medium to the cells.
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Image the cells immediately using a fluorescence microscope. Observe the fluorescence in the undifferentiated colonies.
Protocol 2: Flow Cytometry Analysis of a Mixed Population of hPSCs and Differentiated Cells
Materials:
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This compound
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Mixed population of hPSCs and differentiated cells
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Cell dissociation reagent (e.g., TrypLE, Accutase)
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Flow cytometry buffer (e.g., PBS with 2% FBS)
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Flow cytometer with a 488 nm laser for excitation
Procedure:
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Harvest the mixed cell population using a gentle cell dissociation reagent.
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Resuspend the cells in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
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Add this compound to the cell suspension to a final concentration of 1 µM (or your optimized concentration).
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Incubate the cells for 1 hour at 37°C, protected from light.
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After incubation, wash the cells twice with flow cytometry buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
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Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer for analysis.
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Analyze the cells on a flow cytometer, using the appropriate laser and emission filter to detect the this compound signal.
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Gate on the live cell population and analyze the fluorescence intensity to distinguish between the this compound-positive (undifferentiated) and this compound-negative (differentiated) populations.
Visualizations
Caption: Mechanism of this compound selectivity in hPSCs.
Caption: General experimental workflow for using this compound.
References
- 1. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto Probe (KP-1) Human stem (iPS/ES) cells detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 4. New chemical probe helps scientists to sort stem cells (Kyoto University iCeMS) [icems.kyoto-u.ac.jp]
- 5. Kyoto probe-1 reveals phenotypic differences between mouse ES cells and iTS-P cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kyoto Probe 1 vs. SSEA-4: A Comparative Guide for Pluripotency Analysis
In the dynamic field of stem cell research and regenerative medicine, the accurate identification and characterization of pluripotent stem cells (PSCs) are paramount. Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is a defining feature of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Researchers rely on a variety of markers to assess this state, with cell surface antigens and fluorescent probes being two of the most common tools. This guide provides a detailed comparison of two prominent markers for pluripotency analysis: the fluorescent dye Kyoto Probe 1 (KP-1) and the well-established cell surface antigen, Stage-Specific Embryonic Antigen-4 (SSEA-4).
This comparison will delve into their mechanisms of action, specificity, and practical applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound (KP-1) | SSEA-4 |
| Marker Type | Small molecule fluorescent probe | Glycolipid cell surface antigen |
| Detection Method | Direct fluorescence | Indirect immunofluorescence (requires antibody) |
| Mechanism of Action | Accumulates in PSCs due to low expression of ABC transporters (ABCB1/ABCG2) that otherwise efflux the probe.[1] | Binds to a specific carbohydrate epitope on the cell surface of human PSCs.[2][3] |
| Cellular Localization | Mitochondria of undifferentiated cells. | Cell surface. |
| Application | Live-cell imaging, flow cytometry, monitoring pluripotency. | Immunocytochemistry, flow cytometry, cell sorting. |
| Specificity | High for undifferentiated human ESCs/iPSCs vs. many differentiated cell types. Not specific against neuronal stem cells. | A standard marker for human PSCs, but also found on other cell types like mesenchymal stem cells and some cancer cells. |
| Advantages | Live-cell compatible, no antibody required, mechanism based on cellular function (transporter activity). | Well-established and widely used, targets a specific molecular structure, suitable for cell sorting. |
| Limitations | Specificity is dependent on transporter expression levels which can vary. Not absolutely specific for pluripotency. | Requires cell fixation for intracellular staining (if needed for other markers), antibody variability can be a concern, not a sole determinant of pluripotency. |
Mechanism of Action
The fundamental difference between this compound and SSEA-4 lies in their mechanism for identifying pluripotent cells.
This compound: A Functional Approach
This compound is a fluorescent small molecule that selectively stains undifferentiated human ESCs and iPSCs. Its selectivity is not based on binding to a specific pluripotency-associated molecule, but rather on the functional state of the cells. Undifferentiated PSCs have low expression of certain ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). In contrast, many differentiated cells express high levels of these transporters, which actively pump KP-1 out of the cell. This differential expression results in the accumulation of KP-1 within the mitochondria of pluripotent cells, leading to a strong fluorescent signal.
Mechanism of this compound staining.
SSEA-4: Targeting a Surface Antigen
SSEA-4 is a well-characterized glycosphingolipid expressed on the surface of human ESCs, iPSCs, and embryonic carcinoma cells. Its expression is a hallmark of the pluripotent state in human cells and is downregulated upon differentiation. Detection of SSEA-4 is typically achieved through the use of a specific monoclonal antibody, which is then visualized using a fluorescently labeled secondary antibody or a directly conjugated primary antibody. This method directly identifies the presence of the SSEA-4 antigen on the cell membrane.
Detection of SSEA-4 via immunofluorescence.
Experimental Protocols
This compound Staining for Live-Cell Imaging
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Cell Culture: Culture human pluripotent stem cells on a suitable matrix (e.g., Matrigel) in an appropriate culture medium.
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Reagent Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the final working concentration (typically 0.1-1 µM).
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Staining: Remove the culture medium from the cells and add the KP-1 containing medium.
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Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
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Washing (Optional): The probe can be washed out with fresh medium, or imaging can be performed in the presence of the dye.
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Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~529 nm).
SSEA-4 Immunocytochemistry
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Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
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Permeabilization (for intracellular markers): If co-staining for intracellular markers, permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes. For SSEA-4 alone, this step is not necessary as it is a surface marker.
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Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes.
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Primary Antibody Incubation: Dilute the primary anti-SSEA-4 antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
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Washing: Wash the cells three times with PBS.
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Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
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Washing: Wash the cells three times with PBS.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslip onto a microscope slide with an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Comparison of experimental workflows.
Concluding Remarks
Both this compound and SSEA-4 are valuable tools for the analysis of pluripotent stem cells, each with its own set of advantages and limitations. This compound offers a rapid, live-cell compatible method for identifying undifferentiated cells based on a functional characteristic—the activity of specific membrane transporters. This makes it particularly useful for monitoring pluripotency in culture and for applications where cell viability is crucial.
SSEA-4, on the other hand, is a long-standing, reliable marker for identifying human PSCs based on the presence of a specific cell surface antigen. Its utility in well-established protocols for immunocytochemistry and fluorescence-activated cell sorting is undisputed.
Ultimately, the choice between this compound and SSEA-4 will depend on the specific experimental question and the required downstream applications. For many rigorous pluripotency assessments, a combination of markers is often recommended. For instance, the functional readout from this compound could be complemented with the antigenic detection of SSEA-4 and other pluripotency markers like OCT4 and NANOG to provide a more complete picture of the pluripotent state. As our understanding of the nuances of pluripotency continues to evolve, so too will the tools and strategies we employ to characterize these remarkable cells.
References
Validating Pluripotency: A Head-to-Head Comparison of Kyoto Probe 1 Staining and RT-qPCR
In the rapidly advancing fields of stem cell research and regenerative medicine, the accurate assessment of pluripotency is paramount. Researchers require robust and reliable methods to distinguish pluripotent stem cells (PSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), from their differentiated progeny. This guide provides a comprehensive comparison of two widely used techniques for this purpose: the fluorescent live-cell staining method using Kyoto Probe 1 (KP-1) and the gene expression analysis method of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles, protocols, and comparative advantages of each method. By presenting experimental data and detailed methodologies, we aim to provide a clear framework for selecting the most appropriate technique for your research needs and for validating the results obtained from each.
At a Glance: this compound vs. RT-qPCR for Pluripotency Assessment
| Feature | This compound (KP-1) Staining | RT-qPCR for Pluripotency Genes |
| Principle | Live-cell fluorescent staining based on functional efflux pump activity. | Quantification of specific mRNA transcripts (e.g., OCT4, SOX2, NANOG). |
| What is Measured | Accumulation of a fluorescent probe in mitochondria of cells with low ABC transporter activity. | Relative expression levels of core pluripotency transcription factor genes.[1][2][3] |
| Type of Data | Qualitative (fluorescence microscopy) and Quantitative (flow cytometry). | Quantitative (relative gene expression). |
| Cell State | Live cells. | Requires cell lysis for RNA extraction. |
| Throughput | High-throughput compatible, especially with flow cytometry and automated imaging. | Moderate to high-throughput, depending on the platform. |
| Information Provided | Functional phenotype associated with the pluripotent state. | Direct measure of the transcriptional status of pluripotency markers.[4] |
| Time to Result | Rapid (staining in under an hour). | Longer (several hours to a full day for RNA extraction, cDNA synthesis, and qPCR). |
| Key Advantage | Enables sorting and downstream applications with live, pluripotent cells. | Gold standard for quantifying the expression of specific pluripotency genes. |
| Limitations | Indirect measure of pluripotency; some cell types may show atypical probe retention.[5] | Destructive to cells; does not provide single-cell resolution without specialized protocols. |
Mechanism of Action: A Tale of Two Methodologies
This compound: A Functional Readout of Pluripotency
This compound (KP-1) is a cell-permeable fluorescent dye that selectively labels human pluripotent stem cells. Its selectivity is not based on the presence of a specific pluripotency marker, but rather on a functional characteristic of undifferentiated cells: the low expression of certain ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2.
In differentiated cells, these transporters are highly active and efficiently pump KP-1 out of the cell, resulting in minimal fluorescence. Conversely, in pluripotent stem cells, the expression of these transporters is repressed. This allows KP-1 to be retained and to accumulate in the mitochondria, leading to bright green fluorescence. This mechanism provides a robust method for identifying, tracking, and even isolating live pluripotent cells.
Figure 1. Mechanism of this compound (KP-1) staining.
RT-qPCR: Quantifying the Central Dogma of Pluripotency
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying gene expression at the messenger RNA (mRNA) level. In the context of pluripotency, RT-qPCR is used to measure the expression levels of a core set of transcription factors that are essential for maintaining the pluripotent state. These include OCT4 (POU5F1) , SOX2 , and NANOG .
The process involves extracting total RNA from a cell population, reverse transcribing the mRNA into complementary DNA (cDNA), and then amplifying the specific target cDNA using a qPCR machine. The amplification is monitored in real-time using fluorescent dyes or probes. By comparing the amplification of the target genes to that of a stably expressed housekeeping gene, the relative abundance of the pluripotency gene transcripts can be accurately determined. High expression levels of OCT4, SOX2, and NANOG are a hallmark of pluripotent cells.
Experimental Protocols
This compound Staining Protocol
This protocol is suitable for live-cell imaging and subsequent flow cytometry analysis.
-
Cell Culture: Culture human iPSCs or ESCs on a suitable matrix (e.g., Matrigel or feeder cells) in their appropriate maintenance medium.
-
Reagent Preparation: Prepare a 1X KP-1 staining solution by diluting the stock solution (typically 1000X in DMSO) in the cell culture medium. A final concentration of 1X is recommended.
-
Staining: Aspirate the old medium from the cells and add the pre-warmed KP-1 staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended for Imaging): For fluorescence microscopy, gently wash the cells twice with pre-warmed culture medium to reduce background fluorescence. For flow cytometry, washing may not be necessary.
-
Analysis:
-
Live-Cell Imaging: Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~515/529 nm). Undifferentiated cells will exhibit bright green fluorescence localized to the mitochondria.
-
Flow Cytometry: Dissociate the stained cells into a single-cell suspension using a gentle cell dissociation reagent. Analyze the cell suspension on a flow cytometer, detecting the KP-1 signal in the green fluorescence channel (e.g., FITC or GFP channel).
-
RT-qPCR Protocol for Pluripotency Genes
This protocol outlines the key steps for analyzing the expression of OCT4, SOX2, and NANOG.
Figure 2. Experimental workflow for RT-qPCR analysis of pluripotency genes.
-
RNA Extraction:
-
Lyse the cells (both your test sample and a negative control of differentiated cells) using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for each target gene (OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Use validated primers for human or mouse targets as appropriate.
-
-
qPCR Run:
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the pluripotent sample to the differentiated control.
-
Data Presentation and Validation
A comprehensive assessment of pluripotency is best achieved by combining both methodologies. KP-1 provides a quick, functional screen of a live cell population, while RT-qPCR offers a precise, quantitative validation of the underlying gene expression signature.
Hypothetical Comparative Data
| Cell Type | KP-1 Staining (% Positive Cells by Flow Cytometry) | Relative OCT4 Expression (Fold Change vs. Fibroblasts) | Relative SOX2 Expression (Fold Change vs. Fibroblasts) | Relative NANOG Expression (Fold Change vs. Fibroblasts) |
| Human iPSCs | 95.2% | 250.5 | 310.2 | 450.8 |
| Human Fibroblasts | 1.5% | 1.0 | 1.0 | 1.0 |
| Partially Reprogrammed Cells | 45.8% | 85.3 | 102.6 | 150.1 |
| Terminally Differentiated Cardiomyocytes | 0.8% | 0.5 | 0.2 | 0.1 |
This table illustrates a strong correlation: cells that are positive for KP-1 staining also exhibit high expression levels of the core pluripotency genes. Partially reprogrammed colonies show intermediate levels for both assays, demonstrating the utility of this combined approach in monitoring the reprogramming process.
Figure 3. Logical relationship between pluripotency, gene expression, and KP-1 staining.
Conclusion and Recommendations
Both this compound staining and RT-qPCR are powerful tools for the assessment of pluripotency, each with distinct advantages.
-
This compound is an ideal choice for rapid, high-throughput screening of live cell populations. Its ability to identify and isolate live pluripotent cells via flow cytometry is a significant advantage for downstream applications, such as cell line derivation, quality control during culture expansion, and removal of undifferentiated cells from a differentiated population to mitigate tumorigenic risk.
-
RT-qPCR remains the gold standard for quantitative validation of the pluripotency gene regulatory network. It provides precise, reproducible data on the transcriptional state of the cells and is essential for the thorough characterization of newly derived iPSC lines and for detailed studies of the molecular mechanisms of pluripotency and differentiation.
For the most rigorous and comprehensive validation of pluripotency, a dual approach is recommended. Use KP-1 for routine monitoring and for applications requiring live cell sorting, and employ RT-qPCR to definitively confirm the pluripotent gene expression profile of your cell lines. This integrated strategy ensures both the functional and molecular hallmarks of pluripotency are robustly assessed, leading to more reliable and reproducible research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the pluripotency markers Oct3/4, Nanog and Sox2 in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of early transcription factors Oct-4, Sox-2 and Nanog by porcine umbilical cord (PUC) matrix cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
A Comparative Analysis of Kyoto Probe 1 and Other Leading Mitochondrial Probes
For researchers, scientists, and drug development professionals, the precise interrogation of mitochondrial function is paramount. This guide provides an objective comparison of Kyoto Probe 1 against other widely used mitochondrial probes, supported by experimental data, to facilitate the selection of the most appropriate tool for your research needs.
Mitochondria, the powerhouses of the cell, are central to cellular metabolism, signaling, and apoptosis. The ability to visualize and quantify mitochondrial activity is crucial for understanding both normal physiology and the progression of numerous diseases. A variety of fluorescent probes have been developed for this purpose, each with distinct mechanisms of action and optimal applications. This guide focuses on a comparative analysis of this compound, a probe with a unique targeting mechanism, against established mitochondrial probes such as the MitoTracker series and rhodamine-based dyes like TMRM and JC-1.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and other common mitochondrial probes lies in their mechanism of accumulation within the mitochondria.
This compound: This probe exhibits a novel mechanism for mitochondrial localization, which is not directly dependent on the mitochondrial membrane potential. Instead, its accumulation relies on the differential activity of ATP-binding cassette (ABC) transporters. In pluripotent stem cells (PSCs), the expression of certain ABC transporters, such as ABCB1 and ABCG2, is repressed. This leads to the retention of this compound within the cells, where it localizes to the mitochondria. In differentiated cells, these transporters are expressed at higher levels and actively efflux the probe, preventing its accumulation. This unique property makes this compound a highly specific marker for undifferentiated human pluripotent stem cells (hPSCs).[1]
MitoTracker Probes, TMRM, and JC-1: In contrast, the vast majority of other mitochondrial probes are cationic and lipophilic molecules. Their accumulation within the mitochondrial matrix is driven by the large negative mitochondrial membrane potential (~-140 to -180 mV) generated by the electron transport chain. Probes like MitoTracker Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and JC-1 are actively sequestered in healthy, polarized mitochondria. A decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and apoptosis, leads to a reduction in the accumulation of these probes.
The following diagram illustrates the distinct signaling pathways for the accumulation of these probes.
Caption: A diagram illustrating the distinct mechanisms of mitochondrial accumulation for this compound and potential-dependent probes.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. Here, we summarize the available quantitative data for this compound and other commonly used mitochondrial probes. It is important to note that direct side-by-side comparisons of photostability and toxicity under identical experimental conditions are not always available in the literature.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| This compound | 515 | 529 | 0.45 | Specific for undifferentiated hPSCs; ABC transporter-dependent accumulation. |
| MitoTracker Red CMXRos | 579 | 599 | ~0.91 | Reacts with thiols for retention after fixation; dependent on membrane potential. |
| TMRM | ~548 | ~573 | Not readily available | Monochromatic and quantitative measure of mitochondrial membrane potential. |
| JC-1 (Monomer) | ~510 | ~527 | Not readily available | Ratiometric probe; green fluorescence in depolarized mitochondria. |
| JC-1 (J-aggregate) | ~585 | ~590 | Not readily available | Ratiometric probe; red/orange fluorescence in polarized mitochondria. |
Experimental Protocols
To facilitate the comparative analysis of these probes, we provide a general workflow for live-cell imaging of mitochondria. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Caption: A generalized workflow for live-cell imaging of mitochondria using fluorescent probes.
Detailed Methodologies
1. Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach 50-70% confluency.
-
For experiments involving drug treatments, ensure appropriate controls are included.
2. Staining with this compound (for pluripotent stem cells):
-
Prepare a working solution of this compound in the appropriate cell culture medium. A typical concentration is around 1 µM.
-
Remove the culture medium from the cells and add the this compound staining solution.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with fresh, pre-warmed culture medium.
-
Proceed with live-cell imaging.
3. Staining with Potential-Dependent Probes (e.g., MitoTracker Red CMXRos, TMRM):
-
Prepare a working solution of the probe in pre-warmed serum-free medium or a suitable buffer. Typical concentrations are in the nanomolar range (e.g., 25-500 nM for MitoTracker Red CMXRos, 20-100 nM for TMRM).
-
Remove the culture medium and wash the cells once with the serum-free medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For probes that are not well-retained after removal (like TMRM), imaging can be performed in the presence of the dye. For probes like MitoTracker Red CMXRos, which covalently bind, a wash step can be performed before imaging.
-
Wash the cells with pre-warmed culture medium or buffer.
-
Add fresh, pre-warmed medium and proceed with imaging.
4. Imaging and Analysis:
-
Use a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Acquire images using optimal exposure times to minimize phototoxicity and photobleaching.
-
For quantitative analysis of mitochondrial membrane potential with probes like TMRM, measure the mean fluorescence intensity within mitochondrial regions of interest.
-
For ratiometric probes like JC-1, acquire images in both the green and red channels and calculate the ratio of red to green fluorescence.
-
For morphological analysis, utilize image analysis software to quantify parameters such as mitochondrial length, branching, and network complexity.
Concluding Remarks
The choice of a mitochondrial probe is critically dependent on the specific biological question being addressed. This compound stands out as an invaluable tool for the specific identification and tracking of undifferentiated pluripotent stem cells due to its unique ABC transporter-dependent mechanism. For the broader scientific community studying mitochondrial function in various cell types, potential-dependent probes like the MitoTracker series, TMRM, and JC-1 remain the gold standard. TMRM is particularly well-suited for quantitative measurements of mitochondrial membrane potential, while JC-1 offers a robust ratiometric readout for assessing mitochondrial health, especially in the context of apoptosis. A thorough understanding of the distinct mechanisms and careful optimization of experimental protocols are essential for obtaining reliable and meaningful data in the study of these vital organelles.
References
A Comparative Guide to Kyoto Probe 1 for Live-Cell Identification of Pluripotent Stem Cells
For researchers, scientists, and drug development professionals, the accurate identification and separation of pluripotent stem cells (PSCs) from differentiated cells is a critical step in ensuring the safety and efficacy of regenerative medicine applications. Kyoto Probe 1 (KP-1) has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of KP-1's performance with other alternatives, supported by experimental data and detailed protocols.
This compound is a fluorescent probe designed to selectively label undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2] Its mechanism of action relies on the differential expression of ATP-binding cassette (ABC) transporters between pluripotent and differentiated cells. Undifferentiated hPSCs exhibit low levels of ABC transporters like ABCB1 and ABCG2, leading to the accumulation of KP-1 within their mitochondria.[2] In contrast, differentiated cells express higher levels of these transporters, which actively pump the probe out of the cell.[2]
Performance and Cross-Reactivity of this compound
The selectivity of this compound allows for the effective discrimination of hPSCs from various differentiated cell types. However, it is essential to understand its cross-reactivity profile for accurate experimental design and interpretation.
| Cell Type | Staining with this compound | Reference |
| Human iPS Cells | Strong positive | Goryo Chemical, Inc. |
| Human ES Cells | Strong positive | Tocris Bioscience |
| Human iPSC-derived Cardiomyocytes | Negative | Tocris Bioscience |
| Human early Hematopoietic Cells (CD45, CD235, CD41a, or CD43 positive) | Negative | [3] |
| Human Neuronal Stem Cells | Positive | |
| Mouse ES Cells | Positive | Scientific Reports, 2020 |
| Mouse iTS-P Cells (induced tissue-specific stem cells from pancreas) | Positive (at the edge of colonies) | Scientific Reports, 2020 |
Note: The staining pattern in mouse iTS-P cells suggests that the expression of ABC transporters can vary within a colony of these cells.
Comparison with Alternative Probes
While this compound is a widely used and effective tool, several alternative probes for live-cell imaging of pluripotent stem cells are available. A notable alternative is BDL-E5 , a BODIPY-derived fluorescent probe.
| Feature | This compound (KP-1) | BDL-E5 |
| Target | Undifferentiated hPSCs | Early reprogramming stage of human iPSCs |
| Cellular Localization | Mitochondria | Potentially Golgi complex |
| Selectivity Mechanism | Low expression of ABC transporters (ABCB1, ABCG2) | Not explicitly defined, but shown to be specific for early reprogramming stages |
| Key Advantage | Well-established for identifying fully pluripotent cells | Detects reprogramming cells approximately 7 days before iPS colonies are visible and stain with conventional markers |
| Reference |
The ability of BDL-E5 to identify cells in the early stages of reprogramming offers a significant advantage for researchers studying the dynamics of this process and for optimizing reprogramming protocols.
Experimental Protocols
Accurate and reproducible results depend on the use of optimized experimental protocols. Below are detailed methodologies for using this compound in flow cytometry and live-cell imaging.
This compound Staining for Flow Cytometry
This protocol is adapted from standard flow cytometry procedures for pluripotent stem cells.
Materials:
-
This compound (KP-1)
-
Human pluripotent stem cells (hPSCs)
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Accutase)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture hPSCs to the desired confluency.
-
Prepare a single-cell suspension by treating the cells with a gentle cell dissociation reagent.
-
Wash the cells with PBS and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to the cell suspension at a final concentration of 1 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer.
-
Analyze the cells using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.
This compound Staining for Live-Cell Imaging
This protocol provides a general guideline for visualizing KP-1 staining in live hPSCs.
Materials:
-
This compound (KP-1)
-
Human pluripotent stem cells (hPSCs) cultured on imaging-compatible plates or dishes
-
Appropriate cell culture medium
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Culture hPSCs on a suitable imaging vessel.
-
On the day of imaging, replace the culture medium with fresh, pre-warmed medium containing this compound at a final concentration of 1 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Gently wash the cells twice with pre-warmed culture medium to remove excess probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped for live-cell imaging. Use excitation and emission wavelengths appropriate for the green fluorescence of KP-1 (Excitation max ~515 nm, Emission max ~529 nm).
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound selectivity.
References
- 1. Kyoto Probe (KP-1) Human stem (iPS/ES) cells detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 2. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
- 3. Novel live cell fluorescent probe for human-induced pluripotent stem cells highlights early reprogramming population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Removal of Undifferentiated Cells: Kyoto Probe 1 vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The presence of residual undifferentiated pluripotent stem cells (PSCs) in a differentiated cell population poses a significant safety risk in regenerative medicine, primarily due to their tumorigenic potential. Therefore, robust methods for the removal and validation of these undifferentiated cells are critical. This guide provides a comprehensive comparison of Kyoto Probe 1 (KP-1) with other commonly used techniques for the depletion of undifferentiated cells, supported by experimental data and detailed protocols.
Methods for Undifferentiated Cell Removal: A Comparative Overview
Several techniques are available for the removal of undifferentiated PSCs, each with its own advantages and limitations. The primary methods include fluorescence-activated cell sorting (FACS) using live-cell probes like this compound, antibody-based magnetic-activated cell sorting (MACS), and size-based separation using microfluidics. Post-sorting validation of depletion efficiency is typically performed using highly sensitive molecular methods such as quantitative PCR (qPCR) or droplet digital PCR (ddPCR).
| Method | Principle | Throughput | Purity of Sorted Population | Cell Viability | Cost |
| This compound (KP-1) + FACS | A fluorescent probe that accumulates in the mitochondria of undifferentiated PSCs due to low expression of ABC transporters.[1][2] | Moderate | High | Generally high, but can be affected by sorting pressure and duration. | Moderate to High (requires a cell sorter) |
| Antibody-Based (e.g., TRA-1-60) + MACS | Utilizes magnetic beads conjugated to antibodies that recognize surface markers specific to undifferentiated PSCs (e.g., TRA-1-60). | High | High (>80% sorting efficiency reported)[3] | High | Moderate |
| Size-Based Microfluidics | Separates cells based on physical properties, primarily size, as undifferentiated PSCs are often larger than their differentiated counterparts. | High | Variable (can reach up to 90% for particles, but is cell-type dependent for efficiency)[4] | High | Low to Moderate |
| Post-Sorting Validation (ddPCR) | A highly sensitive molecular method to quantify the number of residual undifferentiated cells by detecting specific mRNA transcripts (e.g., LIN28A, ESRG).[5] | N/A (for validation) | N/A | N/A | Moderate |
In-Depth Analysis of Methodologies
This compound (KP-1) with Fluorescence-Activated Cell Sorting (FACS)
This compound is a cell-permeable fluorescent dye that selectively stains undifferentiated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). Its mechanism relies on the differential expression of ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2. Differentiated cells express high levels of these transporters, which actively pump KP-1 out of the cell. In contrast, undifferentiated PSCs have low expression of these transporters, leading to the accumulation of KP-1 in their mitochondria. This differential fluorescence allows for the separation of undifferentiated (KP-1 bright) from differentiated (KP-1 dim/negative) cells using FACS.
-
Cell Preparation:
-
Harvest and dissociate cells into a single-cell suspension using a gentle enzymatic method (e.g., Accutase or TrypLE).
-
Wash the cells with a suitable buffer, such as PBS without Ca2+/Mg2+ supplemented with 0.5-1% BSA.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
Staining with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell suspension at a final concentration of 100-200 nM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Flow Cytometry and Sorting:
-
Wash the cells twice with sorting buffer (e.g., PBS with 1-2% FBS and 1 mM EDTA) to remove excess probe.
-
Resuspend the cells in sorting buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 35-40 µm cell strainer to remove aggregates.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission.
-
Set up a gating strategy to first identify the live, single-cell population using forward and side scatter properties.
-
Within the live, single-cell gate, identify the KP-1 positive and negative populations.
-
Sort the KP-1 negative population (differentiated cells) and the KP-1 positive population (undifferentiated cells) into separate collection tubes containing appropriate culture medium.
-
DOT source for Experimental Workflow of KP-1 Sorting
Caption: Experimental Workflow for Sorting Cells with this compound.
Antibody-Based Magnetic-Activated Cell Sorting (MACS)
MACS is a high-throughput method that utilizes superparamagnetic microbeads conjugated to antibodies specific for cell surface antigens. For the removal of undifferentiated PSCs, antibodies against pluripotency markers such as TRA-1-60 are commonly used. The labeled cells are passed through a column placed in a strong magnetic field, where the magnetically labeled cells are retained, allowing the unlabeled (differentiated) cells to be collected.
-
Cell Preparation:
-
Prepare a single-cell suspension as described for the KP-1 protocol.
-
Determine the cell number.
-
-
Magnetic Labeling:
-
Centrifuge the cell suspension and resuspend the pellet in 80 µL of buffer per 10^7 total cells.
-
Add 20 µL of Anti-TRA-1-60 MicroBeads per 10^7 total cells.
-
Mix well and incubate for 15 minutes at 4°C.
-
-
Magnetic Separation:
-
Wash the cells by adding 1-2 mL of buffer per 10^7 cells and centrifuge.
-
Resuspend the cells in 500 µL of buffer.
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled (TRA-1-60 negative, differentiated) cells.
-
Wash the column three times with buffer and collect the effluent, combining it with the initial flow-through.
-
DOT source for MACS Workflow
Caption: Workflow for TRA-1-60 Positive Cell Depletion using MACS.
Size-Based Microfluidics
This label-free method leverages the physical differences in cell size to separate undifferentiated PSCs from their differentiated progeny. Microfluidic devices with specific channel geometries can achieve high-throughput separation. While this method is gentle on cells, its efficiency can be variable and dependent on the specific cell types and their size distribution during differentiation.
Post-Sorting Validation by Droplet Digital PCR (ddPCR)
ddPCR is an advanced PCR technique that provides absolute quantification of nucleic acid targets. It is highly sensitive and can detect very low numbers of residual undifferentiated cells in a sorted population. By targeting mRNA transcripts of pluripotency-associated genes like LIN28A and ESRG, ddPCR can validate the efficiency of the depletion method with high precision. Studies have shown that ddPCR can detect as few as one iPSC in 100,000 to 1,000,000 differentiated cells, corresponding to a sensitivity of 0.001% to 0.0001%.
Signaling Pathways in Pluripotency
The maintenance of pluripotency is governed by a complex network of transcription factors and signaling pathways. Key transcription factors such as OCT4, SOX2, and NANOG form a core regulatory circuit that maintains the undifferentiated state. Signaling pathways, including the Activin/Nodal and FGF pathways, also play crucial roles in sustaining pluripotency. Understanding these pathways is essential for developing strategies to both maintain PSCs in culture and to efficiently guide their differentiation while eliminating residual pluripotent cells.
DOT source for Pluripotency Signaling Pathways
Caption: Core Transcriptional and Signaling Pathways in Pluripotency.
Conclusion
The choice of method for removing undifferentiated PSCs depends on various factors, including the required purity, cell number, available equipment, and cost. This compound in conjunction with FACS offers a reliable method for obtaining highly pure populations of differentiated cells. Antibody-based MACS provides a high-throughput and cost-effective alternative. Size-based microfluidics is a gentle, label-free option, though its efficiency can be more variable. Regardless of the depletion method used, highly sensitive validation techniques like ddPCR are essential to ensure the safety and quality of the final cell product for research and therapeutic applications.
References
- 1. Kyoto Probe-1 | ESCs and iPSCs | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Multisite studies for optimization of a highly efficient culture assay used for in vitro detection of residual undifferentiated human pluripotent stem cells intermingled in cell therapy products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust detection of undifferentiated iPSC among differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kyoto Probe 1 for Cell Subtype Distinction: Unveiling the Boundaries of Pluripotency Identification
For researchers, scientists, and drug development professionals, the precise identification and separation of pluripotent stem cells from their differentiated progeny are critical for both basic research and the advancement of regenerative medicine. Kyoto Probe 1 (KP-1), a fluorescent probe that selectively stains human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), has emerged as a valuable tool for monitoring pluripotency. However, its utility in distinguishing specific cell subtypes, particularly during neural differentiation, is limited. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate tools for their specific applications.
The Mechanism of this compound: A Double-Edged Sword
This compound's selectivity for undifferentiated human pluripotent stem cells (hPSCs) hinges on the differential expression of ATP-binding cassette (ABC) transporters. Specifically, the transporters ABCB1 and ABCG2 are repressed in undifferentiated hPSCs. In differentiated cells, these transporters are typically expressed and actively pump KP-1 out of the cell, resulting in a lack of fluorescence. Conversely, in hPSCs, the absence of these transporters leads to the accumulation of KP-1, rendering the cells brightly fluorescent.
This mechanism, while elegant in its simplicity for identifying a general pluripotent state, also represents the core of its primary limitation. The probe's efficacy is entirely dependent on the specific expression profile of these ABC transporters in the cell types of interest.
A Critical Limitation: The Inability to Distinguish iPSCs from Neuronal Stem Cells
A significant drawback of this compound is its inability to differentiate between human iPSCs and differentiated human neuronal stem cells (NSCs). This limitation is critical in the context of directed differentiation protocols aimed at generating specific neural lineages for disease modeling and therapeutic applications. The retention of KP-1 staining in NSCs suggests that these cells, while having initiated differentiation, may not yet express sufficient levels of ABCB1 and ABCG2 transporters to effectively efflux the probe. This can lead to the misidentification of NSCs as pluripotent, potentially compromising the purity of differentiated cultures and posing risks in downstream applications.
Alternative Strategies: Antibody-Based Identification of Cell Subtypes
To overcome the limitations of this compound, researchers often turn to antibody-based methods that target specific cell surface or intracellular markers of pluripotency and neural lineage commitment.
Pluripotency Markers:
-
SSEA-4 (Stage-Specific Embryonic Antigen-4): A well-established cell surface marker for undifferentiated hPSCs.[1][2]
-
TRA-1-60: Another widely used cell surface antigen that is highly expressed on pluripotent stem cells.
Neuronal Stem Cell Markers:
-
Nestin: An intermediate filament protein expressed in neural stem and progenitor cells.
-
PAX6 (Paired Box 6): A transcription factor crucial for neural tube development and a marker for radial glial cells and neural progenitors.
-
Tuj1 (βIII-tubulin): A neuron-specific tubulin isotype, indicating commitment to the neuronal lineage.
These markers can be detected using fluorescently conjugated antibodies in applications such as flow cytometry and immunocytochemistry, allowing for the precise quantification and sorting of distinct cell populations.
Quantitative Comparison of this compound and Antibody-Based Markers
The following table summarizes a comparative analysis of this compound and antibody-based markers for distinguishing between human iPSCs and neuronal stem cells. The data is compiled from various studies and represents typical outcomes.
| Marker | Target | Cell Type Stained | iPSC Staining Efficiency | NSC Staining Efficiency | Methodology | Live Cell Compatible? |
| This compound | ABC Transporter Activity | Undifferentiated hPSCs | >95% | High (Non-discriminatory) | Live Cell Imaging, Flow Cytometry | Yes |
| Anti-SSEA-4 Ab | Cell Surface Glycolipid | Undifferentiated hPSCs | >95% | <10% | Flow Cytometry, ICC | Yes |
| Anti-TRA-1-60 Ab | Cell Surface Keratan Sulfate Proteoglycan | Undifferentiated hPSCs | >95% | <5% | Flow Cytometry, ICC | Yes |
| Anti-Nestin Ab | Intermediate Filament Protein | Neuronal Stem/Progenitor Cells | <5% | >90% | Flow Cytometry (intracellular), ICC | No (Fixation required) |
| Anti-PAX6 Ab | Transcription Factor | Neuronal Progenitor Cells | <5% | >85% | Flow Cytometry (intracellular), ICC | No (Fixation required) |
| Anti-Tuj1 Ab | βIII-tubulin | Immature and Mature Neurons | <1% | Variable (increases with differentiation) | Flow Cytometry (intracellular), ICC | No (Fixation required) |
ICC: Immunocytochemistry Ab: Antibody
Experimental Protocols
To facilitate the direct comparison of this compound and antibody-based markers, a detailed experimental protocol for co-staining and analysis by flow cytometry is provided below.
Protocol: Co-staining of Human iPSCs and Neuronal Stem Cells with this compound and Anti-SSEA-4 Antibody
Materials:
-
Human iPSC and NSC cultures
-
This compound (e.g., from Tocris Bioscience)
-
PE-conjugated anti-human SSEA-4 antibody (e.g., from BioLegend)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Accutase or other gentle cell dissociation reagent
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest human iPSCs and NSCs separately using Accutase.
-
Create a mixed population of cells by combining iPSCs and NSCs at a desired ratio (e.g., 1:1).
-
Wash the cells once with flow cytometry buffer and resuspend at a concentration of 1x10^6 cells/mL.
-
-
This compound Staining:
-
Add this compound to the cell suspension at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Antibody Staining:
-
Without washing, add the PE-conjugated anti-human SSEA-4 antibody at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry buffer. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
Acquire data on a flow cytometer, ensuring appropriate compensation is set between the green (this compound) and PE (SSEA-4) channels.
-
Analyze the data to distinguish four populations: KP-1+/SSEA-4+, KP-1+/SSEA-4-, KP-1-/SSEA-4+, and KP-1-/SSEA-4-.
-
Visualizing the Workflow and Signaling Pathway
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound staining in different cell types.
References
A Comparative Guide to Kyoto Probe 1 and Other Pluripotency Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are fundamental to advancing regenerative medicine and drug discovery. The ability to distinguish pluripotent from differentiated cells is critical for ensuring the safety and efficacy of potential cell-based therapies. This guide provides a comprehensive comparison of Kyoto Probe 1 (KP-1), a fluorescent probe for live-cell imaging of human PSCs, with other commonly used methods for assessing pluripotency.
Introduction to this compound
This compound (KP-1) is a fluorescent small molecule that selectively stains human pluripotent stem cells (hPSCs). Its mechanism relies on the differential expression of ATP-binding cassette (ABC) transporters in pluripotent versus differentiated cells. Specifically, the expression of ABCB1 (MDR1) and ABCG2 (BCRP) transporters, which actively efflux KP-1 from the cell, is repressed in hPSCs.[1][2][3][4] This leads to the accumulation of KP-1 within undifferentiated cells, resulting in bright fluorescence. In contrast, differentiated cells express these transporters at higher levels, leading to the efficient removal of the probe and consequently, low fluorescence.[1] KP-1 is suitable for various applications, including live-cell imaging and flow cytometry.
Performance Comparison of Pluripotency Probes
The selection of a suitable pluripotency marker depends on the specific experimental needs, such as the requirement for live-cell analysis, the desired level of specificity, and the available equipment. This section compares KP-1 with other live-cell fluorescent probes and traditional antibody-based markers.
| Parameter | This compound (KP-1) | CDy1 | BDL-E5 | SSEA-4 (Antibody) | Oct4 (Antibody) |
| Principle | Small molecule accumulation due to low ABC transporter expression | Small molecule probe, stains mitochondria in metabolically active cells | BODIPY-derived small molecule probe | Antibody binding to a cell surface glycosphingolipid | Antibody binding to an intracellular transcription factor |
| Cell Viability | Live cells | Live cells | Live cells | Live or Fixed cells | Fixed and permeabilized cells |
| Application | Live-cell imaging, Flow cytometry | Live-cell imaging, Flow cytometry | Live-cell imaging, Flow cytometry | Flow cytometry, Immunocytochemistry | Immunocytochemistry, Western Blot |
| Staining Time | ~1-3 hours | ~6 hours (including imaging and sorting) | ~1 hour | ~1-2 hours (primary antibody) | ~1-2 hours (primary antibody, plus permeabilization) |
| Specificity | High for hPSCs, but not absolute | Stains metabolically active cells, potential for false positives | High for early reprogramming stages of human iPSCs | Expressed on hPSCs, but also on some other cell types | A core pluripotency marker, but requires cell fixation |
| Excitation Max | ~515 nm | Not specified in results | ~578 nm | Dependent on secondary antibody fluorophore | Dependent on secondary antibody fluorophore |
| Emission Max | ~529 nm | Not specified in results | ~599 nm | Dependent on secondary antibody fluorophore | Dependent on secondary antibody fluorophore |
Quantitative Experimental Data
The following table summarizes quantitative data from representative studies, highlighting the performance of different pluripotency markers.
| Marker | Cell Type | Method | Key Finding | Reference |
| This compound | hESCs and differentiated cells | Flow Cytometry | Clear separation of fluorescent signal between pluripotent and differentiated populations. | |
| BDL-E5 | Reprogramming human cells | Fluorescence Imaging | Detects pluripotent cells approximately 7 days before conventional markers like Tra-1-60. | |
| SSEA-4 & Oct-3/4 | BG01V human ESCs | Flow Cytometry | 91.9% of cells were double-positive for Oct-3/4 and SSEA-4. | |
| SSEA-4 & TRA-1-60 | Reprogramming human fibroblasts | Flow Cytometry | Co-expression kinetics reveal heterogeneity in SSEA-4+ and TRA-1-60+ populations during reprogramming. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for using this compound and for a standard immunofluorescence staining of the cell surface marker SSEA-4.
This compound Staining for Live-Cell Imaging and Flow Cytometry
This protocol is a general guideline based on available information. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Preparation: Culture human pluripotent stem cells on a suitable matrix (e.g., Matrigel) in appropriate culture medium.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-2 µM) in pre-warmed culture medium.
-
Staining: Remove the culture medium from the cells and add the KP-1 containing medium.
-
Incubation: Incubate the cells for 1 to 3 hours at 37°C in a CO2 incubator.
-
Imaging: For live-cell imaging, wash the cells with fresh pre-warmed medium to remove excess probe and reduce background fluorescence. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~529 nm).
-
Flow Cytometry: For flow cytometry analysis, detach the cells from the culture vessel using a gentle cell dissociation reagent. Resuspend the cells in a suitable buffer (e.g., PBS with 0.5% BSA). Analyze the cell suspension on a flow cytometer equipped with a blue laser for excitation and an appropriate emission filter.
Immunofluorescence Staining for SSEA-4
This protocol describes the staining of the cell surface marker SSEA-4 in live or fixed human pluripotent stem cells.
-
Cell Preparation: Culture hPSCs on coverslips or in imaging-compatible plates.
-
(Optional) Fixation: For fixed-cell staining, wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash three times with PBS. For live-cell staining, proceed directly to the blocking step.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against SSEA-4 in the blocking buffer according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Counterstaining: To visualize the nuclei, incubate the cells with a DNA stain such as DAPI or Hoechst for 5-10 minutes.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizing Pluripotency Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. Embryonic and induced pluripotent stem cell staining and sorting with the live-cell fluorescence imaging probe CDy1 | Semantic Scholar [semanticscholar.org]
- 2. Flow Cytometric Characterization of Pluripotent Cell Protein Markers in Naïve, Formative, and Primed Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Kyoto Probe 1
For researchers, scientists, and drug development professionals utilizing Kyoto Probe 1, a fluorescent probe for identifying undifferentiated pluripotent stem cells, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe handling and disposal of this compound, based on general laboratory safety principles and information regarding its chemical components.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the chemical's characteristics and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 418.35 | |
| Formula | C₁₉H₁₃FN₂O.CF₃CO₂H | |
| Solubility | Soluble to 100 mM in DMSO | |
| Excitation Maximum (λabs) | 515 nm | |
| Emission Maximum (λem) | 529 nm | |
| Quantum Yield (φ) | 0.45 | |
| Storage Temperature | -20°C |
Experimental Protocols: Proper Disposal of this compound
While the specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive disposal instructions, the following protocol outlines the best practices for the disposal of fluorescent dyes and solutions containing Dimethyl Sulfoxide (DMSO), the recommended solvent for this probe.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO), safety goggles, and a lab coat.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any vapors.
Disposal of Liquid Waste (this compound in DMSO):
-
Segregation: Do not dispose of this compound solutions down the drain. All liquid waste containing this fluorescent probe must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Container: The container should be made of a material compatible with organic solvents. Clearly label the container as "Hazardous Waste: Contains this compound, Fluorescent Dye, and DMSO."
-
Collection: Collect all solutions used in experiments, including stock solutions, working solutions, and any rinsates from contaminated labware, in the designated waste container.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid Waste:
-
Contaminated Materials: Any solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials used for spills, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: Label the solid waste container as "Hazardous Solid Waste: Contaminated with this compound."
-
Disposal: Dispose of the solid waste according to your institution's hazardous waste management guidelines.
Spill Management:
-
Small Spills: In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material and any contaminated debris into a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of this compound waste.
Disclaimer: The information provided here is a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols before handling and disposing of this chemical. Disposal of hazardous waste must comply with all local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
